DG051
描述
属性
IUPAC Name |
4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCTYSQBVIGZRU-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929916-05-2 | |
| Record name | DG-051 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929916052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DG-051 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6WM2IY2LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of DG051
For Researchers, Scientists, and Drug Development Professionals
Core Tenet: Selective Inhibition of Leukotriene A4 Hydrolase
DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme pivotal in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1] By targeting LTA4H, this compound effectively curtails the production of LTB4, a key driver of inflammation implicated in various cardiovascular diseases.[1][2] This targeted mechanism of action has positioned this compound as a promising therapeutic agent for the prevention of myocardial infarction.
The primary mechanism involves the direct binding of this compound to the active site of the LTA4H enzyme, thereby preventing the conversion of its substrate, leukotriene A4 (LTA4), into LTB4. This inhibition leads to a significant, dose-dependent reduction in LTB4 levels, as demonstrated in both preclinical and clinical studies.[2][3]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its potency and pharmacokinetic profile.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 | 47 nM | Human | Recombinant LTA4H Enzyme Assay | [1] |
| Kd | 26 nM | Human | Isothermal Titration Calorimetry | [1] |
| IC50 | 37 nM | Human | Whole Blood Assay | [1] |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Species | Oral Bioavailability (%) | Key Findings | Reference |
| Rat | >80 | High oral bioavailability | [1] |
| Dog | >80 | High oral bioavailability | [1] |
| Monkey | >80 | High oral bioavailability | [1] |
| Human (Phase I) | Good | Suitable for once-a-day dosing, terminal half-life of approx. 9 hours.[3] | [3] |
Table 3: Clinical Efficacy of this compound
| Clinical Trial Phase | Patient Population | Key Outcome | Reference |
| Phase I | Healthy Volunteers | Dose-dependent reduction in LTB4 production, with a peak reduction of over 70% from baseline after 7 days of treatment.[3] | [3] |
| Phase IIa | Patients with a history of heart attack or coronary artery disease | Significant dose-dependent reductions in LTB4.[2] | [2] |
Signaling Pathway of this compound Action
This compound intervenes in the arachidonic acid cascade, a critical inflammatory pathway. The following diagram illustrates the point of intervention of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.
Leukotriene A4 Hydrolase (LTA4H) Enzyme Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of LTA4H.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human LTA4H is purified. The substrate, LTA4, is freshly prepared due to its instability.
-
Incubation: A reaction mixture is prepared containing LTA4H in a suitable buffer (e.g., phosphate-buffered saline).
-
Inhibition: this compound at various concentrations is pre-incubated with the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of LTA4.
-
Quantification of LTB4: The amount of LTB4 produced is quantified using methods such as ELISA or HPLC-MS/MS.
-
IC50 Determination: The concentration of this compound that inhibits 50% of LTA4H activity (IC50) is calculated from the dose-response curve.
Human Whole Blood Assay
This ex vivo assay assesses the inhibitory effect of this compound on LTB4 production in a more physiologically relevant environment.
Methodology:
-
Blood Collection: Fresh human blood is collected in tubes containing an anticoagulant (e.g., heparin).
-
Incubation with this compound: Aliquots of whole blood are incubated with varying concentrations of this compound.
-
Stimulation of LTB4 Production: LTB4 synthesis is stimulated by adding a calcium ionophore (e.g., A23187).
-
Sample Processing: The reaction is stopped, and plasma is separated by centrifugation.
-
LTB4 Quantification: LTB4 levels in the plasma are measured, typically by ELISA.
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (Kd) of this compound to LTA4H.
Methodology:
-
Sample Preparation: Purified LTA4H is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions are in an identical, degassed buffer to minimize heats of dilution.
-
Titration: A series of small injections of the this compound solution are made into the LTA4H solution at a constant temperature.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Conclusion
This compound demonstrates a clear and potent mechanism of action through the selective inhibition of leukotriene A4 hydrolase. This leads to a significant reduction in the production of the pro-inflammatory mediator leukotriene B4. The robust in vitro and in vivo data, supported by well-defined experimental protocols, underscore the potential of this compound as a targeted therapeutic for inflammatory conditions, particularly in the context of cardiovascular disease. The favorable pharmacokinetic profile further supports its clinical development.
References
- 1. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 3. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]
DG051 as a Leukotriene A4 Hydrolase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that plays a crucial role in the inflammatory cascade. By inhibiting the epoxide hydrolase activity of LTA4H, this compound effectively blocks the synthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory mediator implicated in a range of inflammatory diseases.[1][2] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, experimental protocols for its evaluation, and a summary of its clinical development for the prevention of myocardial infarction.
Introduction to Leukotriene A4 Hydrolase (LTA4H)
Leukotriene A4 hydrolase is a key enzyme in the biosynthesis of leukotrienes, which are lipid mediators of inflammation.[3] LTA4H exhibits two distinct enzymatic activities: an epoxide hydrolase activity that converts leukotriene A4 (LTA4) to the pro-inflammatory chemoattractant leukotriene B4 (LTB4), and an aminopeptidase activity.[3] The production of LTB4 is a critical step in the inflammatory response, attracting and activating leukocytes, and has been linked to the pathogenesis of various inflammatory conditions, including cardiovascular diseases.[1][2] Therefore, inhibition of LTA4H represents a promising therapeutic strategy for mitigating inflammation.
This compound: Mechanism of Action
This compound is a novel, orally bioavailable small molecule designed to selectively inhibit the epoxide hydrolase function of LTA4H.[1][2] By binding to the active site of the enzyme, this compound prevents the conversion of LTA4 to LTB4, thereby reducing the levels of this potent inflammatory mediator.[1][2] This targeted inhibition of LTB4 synthesis forms the basis of this compound's therapeutic potential in inflammatory diseases.
Below is a diagram illustrating the leukotriene signaling pathway and the point of intervention by this compound.
Quantitative Inhibitory Data
The inhibitory potency of this compound against LTA4H has been characterized through various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type |
| IC50 | 47 nM | LTA4H Epoxide Hydrolase Activity (Enzyme Assay)[4][5] |
| IC50 | 72 nM | LTA4H Aminopeptidase Activity (L-alanine p-nitroanilide)[4] |
| IC50 | 37 nM | LTB4 Biosynthesis (Human Whole Blood)[4] |
| Kd | 25 nM | Isothermal Titration Calorimetry[6] |
Experimental Protocols
This section outlines the methodologies used to generate the quantitative data for this compound.
LTA4H Epoxide Hydrolase Inhibition Assay
This assay measures the ability of this compound to inhibit the conversion of LTA4 to LTB4 by purified LTA4H enzyme.
A detailed protocol involves incubating the purified LTA4H enzyme with varying concentrations of this compound, followed by the addition of the LTA4 substrate. The reaction is then stopped, and the amount of LTB4 produced is quantified using an enzyme-linked immunosorbent assay (ELISA). The IC50 value is then calculated from the dose-response curve.[3]
LTA4H Aminopeptidase Inhibition Assay
This assay assesses the inhibitory effect of this compound on the aminopeptidase activity of LTA4H using a chromogenic substrate.
A typical protocol involves incubating purified LTA4H with this compound, followed by the addition of L-alanine p-nitroanilide. The enzymatic cleavage of the substrate releases p-nitroaniline, which can be measured spectrophotometrically at 405 nm. The rate of reaction is monitored to determine the inhibitory effect of this compound.[7]
Human Whole Blood LTB4 Biosynthesis Assay
This ex vivo assay measures the ability of this compound to inhibit LTB4 production in a more physiologically relevant setting.
In this assay, fresh human whole blood is pre-incubated with different concentrations of this compound. LTB4 synthesis is then stimulated by adding calcium ionophore A23187. After incubation, the plasma is separated, and LTB4 is extracted and quantified using high-performance liquid chromatography (HPLC) or radioimmunoassay (RIA).[8]
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of this compound to LTA4H.
The general protocol involves titrating a solution of this compound into a solution containing purified LTA4H in a microcalorimeter. The heat released or absorbed upon binding is measured, and the resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9][10][11][12]
Clinical Development
This compound has been investigated in clinical trials for the prevention of myocardial infarction.
Table 2: Summary of this compound Clinical Trials
| Phase | Study Design | Patient Population | Key Findings |
| Phase I | Randomized, double-blind, placebo-controlled, ascending-dose[13][14] | Healthy Volunteers | Well-tolerated with a favorable pharmacokinetic profile suitable for once-daily dosing. Demonstrated a dose-dependent reduction in LTB4 production.[14][15] |
| Phase IIa | Randomized, double-blind, placebo-controlled[15][16] | Patients with a history of heart attack or coronary artery disease | Confirmed significant dose-dependent reductions in LTB4 in the target patient population. The safety and pharmacokinetic profiles were consistent with Phase I findings.[16] |
Phase I Clinical Trial
The Phase I program for this compound involved an ascending-dose, double-blind, randomized, placebo-controlled study in healthy volunteers. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound. Pharmacodynamic effects were evaluated by measuring the inhibition of LTB4 production.[13][14]
Phase IIa Clinical Trial
Following the successful completion of Phase I, a Phase IIa trial was initiated in patients with a history of myocardial infarction or coronary artery disease. This randomized, double-blind, placebo-controlled study further evaluated the safety, tolerability, and pharmacokinetic profile of this compound in the target patient population. The primary pharmacodynamic endpoint was the reduction in LTB4 levels.[15][16]
Conclusion
This compound is a potent and selective inhibitor of leukotriene A4 hydrolase that has demonstrated significant and dose-dependent reductions in the pro-inflammatory mediator LTB4 in both preclinical and clinical settings. Its favorable safety and pharmacokinetic profile supported its advancement into Phase II clinical trials for the prevention of myocardial infarction. This technical guide provides a consolidated resource for researchers and drug development professionals interested in the pharmacology and clinical development of LTA4H inhibitors. Further investigation into the therapeutic potential of this compound and similar compounds in other inflammatory conditions is warranted.
References
- 1. biocat.com [biocat.com]
- 2. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Aminopeptidase | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zaguan.unizar.es [zaguan.unizar.es]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. tainstruments.com [tainstruments.com]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 13. deCODE Initiates Phase I Clinical Program for this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 14. deCODE Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 15. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 16. fiercebiotech.com [fiercebiotech.com]
The Dual Role of Leukotriene A4 Hydrolase (LTA4H) in Inflammation and Cardiovascular Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade and has emerged as a key player in the pathogenesis of cardiovascular disease (CVD). By catalyzing the conversion of leukotriene A4 (LTA4) to the potent pro-inflammatory chemoattractant leukotriene B4 (LTB4), LTA4H orchestrates the recruitment of neutrophils and other immune cells to sites of inflammation, a process central to the development and progression of atherosclerosis. Furthermore, genetic variations within the LTA4H gene have been linked to an increased risk of myocardial infarction and coronary artery disease. This technical guide provides a comprehensive overview of the enzymatic function of LTA4H, its involvement in inflammatory and cardiovascular pathologies, the impact of its genetic variants, and the current landscape of therapeutic inhibition. Detailed experimental protocols for assessing LTA4H activity and LTB4 levels are provided, alongside structured data presentations and signaling pathway diagrams to facilitate a deeper understanding of its complex role.
Introduction: The Inflammatory Basis of Cardiovascular Disease
Chronic inflammation is now widely recognized as a fundamental driver of atherosclerosis, the primary underlying cause of most cardiovascular events. The recruitment and activation of leukocytes within the arterial wall are critical steps in the initiation and progression of atherosclerotic plaques. Lipid mediators, such as leukotrienes, are potent signaling molecules that regulate these inflammatory processes. LTA4H, as the final and rate-limiting enzyme in the biosynthesis of LTB4, represents a pivotal control point in this pathway.[1][2] This guide will delve into the multifaceted role of LTA4H, exploring its biochemical functions, its contribution to disease, and its potential as a therapeutic target.
LTA4H: A Bifunctional Enzyme in the Leukotriene Pathway
LTA4H is a cytosolic enzyme that exhibits two distinct catalytic activities: an epoxide hydrolase activity and an aminopeptidase activity.[1]
-
Epoxide Hydrolase Activity: This is the most well-characterized function of LTA4H. It involves the hydrolysis of the unstable epoxide intermediate, leukotriene A4 (LTA4), to form leukotriene B4 (LTB4).[1] LTB4 is a powerful chemoattractant for neutrophils and other leukocytes, promoting their adhesion to the endothelium and subsequent migration into tissues.[3] This activity is central to the pro-inflammatory role of LTA4H.
-
Aminopeptidase Activity: LTA4H can also function as an aminopeptidase, cleaving the N-terminal arginine from tripeptides.[1] This activity may have anti-inflammatory consequences by degrading pro-inflammatory peptides. However, the precise physiological relevance of this function in the context of cardiovascular disease is still under investigation.
Signaling Pathways and Molecular Mechanisms
The pro-inflammatory effects of LTA4H are primarily mediated by its product, LTB4, which signals through two G-protein coupled receptors: BLT1 and BLT2. The binding of LTB4 to these receptors on immune cells, endothelial cells, and smooth muscle cells triggers a cascade of intracellular events that contribute to the inflammatory milieu of the atherosclerotic plaque.
Caption: LTA4H converts LTA4 to LTB4, which activates BLT receptors, leading to NF-κB activation and pro-inflammatory gene expression.
LTA4H in Inflammation and Cardiovascular Disease
Role in Atherosclerosis
The expression of LTA4H and other key enzymes in the leukotriene pathway, such as 5-lipoxygenase (5-LO) and 5-lipoxygenase-activating protein (FLAP), is significantly increased in human atherosclerotic plaques compared to healthy arteries.[4][5] This upregulation leads to elevated levels of LTB4 within the plaque microenvironment.
Table 1: LTA4H and Related Gene Expression in Atherosclerotic Plaques
| Gene | Fold Increase in Atherosclerotic Plaque vs. Healthy Artery | p-value | Reference |
| LTA4H | ~2-fold | 0.03 | [4] |
| 5-LO | 7.5-fold | <0.001 | [4] |
| FLAP | 2.7-fold | 0.003 | [4] |
LTB4 contributes to multiple stages of atherogenesis:
-
Endothelial Dysfunction: Promotes the expression of adhesion molecules on endothelial cells, facilitating leukocyte recruitment.
-
Leukocyte Infiltration: Acts as a potent chemoattractant for monocytes and neutrophils, drawing them into the subendothelial space.
-
Foam Cell Formation: Enhances the uptake of oxidized low-density lipoprotein (oxLDL) by macrophages.
-
Plaque Instability: Contributes to the degradation of the extracellular matrix by stimulating the release of matrix metalloproteinases (MMPs) from macrophages, potentially leading to plaque rupture and thrombosis.[6]
LTB4 Levels in Cardiovascular Disease
Consistent with the increased expression of LTA4H in atherosclerotic tissue, LTB4 levels are significantly elevated in atherosclerotic plaques compared to non-diseased arteries.[7] Plasma levels of LTB4 have also been found to be higher in patients with atherosclerosis.[8]
Table 2: Leukotriene B4 (LTB4) Levels in Healthy vs. Diseased Tissues
| Tissue Type | LTB4 Level (pg/mg tissue) | Comparison | p-value | Reference |
| Carotid Atherosclerotic Plaque | 151 ± 96 (mean ± SD) | vs. Mammary Artery | 0.025 | [7] |
| Mammary Artery (Healthy) | 121 ± 26 (mean ± SD) | [7] | ||
| Abdominal Aortic Aneurysm | 246 (median) | vs. Normal Aorta | 0.017 | [7] |
| Normal Aorta | 92 (median) | [7] | ||
| Plasma LTB4 Levels | (pg/mL) | |||
| Atherosclerosis Patients | 290 ± 48 | vs. Healthy Controls | <0.005 | [8] |
| Healthy Controls | 131 ± 16 | [8] |
Genetic Variants of LTA4H and Cardiovascular Risk
Polymorphisms in the LTA4H gene have been associated with an increased risk of cardiovascular disease, highlighting the genetic contribution to inflammation-driven atherosclerosis.
The HapK Haplotype
A specific haplotype of the LTA4H gene, designated HapK, has been linked to an increased risk of myocardial infarction (MI).[9] This haplotype is associated with higher LTB4 production by stimulated monocytes.[10] Interestingly, the risk conferred by HapK appears to be ethnicity-specific, with a more pronounced effect in individuals of African American descent.[9]
Single Nucleotide Polymorphisms (SNPs)
Several single nucleotide polymorphisms (SNPs) within the LTA4H gene have also been associated with cardiovascular risk. For example, the SNP rs2540477 has been shown to increase the risk of coronary artery disease (CAD).[10]
Table 3: Association of LTA4H Genetic Variants with Cardiovascular Disease Risk
| Genetic Variant | Population | Associated Condition | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Reference |
| HapK Haplotype | Caucasians | Coronary Artery Disease | 1.2 | 1.01 - 1.4 | 0.03 | [10] |
| HapK Haplotype | European Americans | Myocardial Infarction | 1.16 | - | - | [9] |
| HapK Haplotype | African Americans | Myocardial Infarction | ~3-fold higher risk than European Americans | - | - | [9] |
| rs2540477 | Caucasians | Coronary Artery Disease | 1.2 | 1.1 - 1.5 | 0.003 | [10] |
Therapeutic Targeting of LTA4H
The central role of LTA4H in producing the pro-inflammatory mediator LTB4 makes it an attractive target for therapeutic intervention in inflammatory diseases, including cardiovascular disease. LTA4H inhibitors block the production of LTB4, thereby reducing leukocyte recruitment and activation.
LTA4H Inhibitors
A number of small molecule inhibitors of LTA4H have been developed and evaluated in preclinical and clinical studies. These inhibitors typically target the epoxide hydrolase active site of the enzyme.
Table 4: Inhibitory Activity of Selected LTA4H Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| DG-051 | 37 | Human whole blood LTB4 production | [11] |
| LYS006 | 2.3 | Human LTA4H (AMC-Arg substrate) | [12] |
| LYS006 | 39 | Human whole blood LTB4 biosynthesis | [12] |
| Compound 14 | 150 | Hydrolase assay | [11] |
| Compound 14 | 131 | Human whole blood LTB4 production | [11] |
Clinical Development
Several LTA4H inhibitors have advanced to clinical trials. While some early trials in indications like asthma did not meet their primary endpoints, a new generation of more potent and selective inhibitors is currently being investigated for a range of inflammatory conditions.[13] The first-in-human study of LYS006 demonstrated efficient and long-lasting reduction of LTB4 production in blood and skin at well-tolerated doses, supporting its further development.[13]
Experimental Protocols
LTA4H Epoxide Hydrolase Activity Assay
This protocol describes a method to determine the inhibitory effect of compounds on the epoxide hydrolase activity of LTA4H.
Caption: Workflow for determining LTA4H epoxide hydrolase activity and inhibition.
Detailed Steps:
-
Preparation of LTA4 Substrate: LTA4 is unstable and must be prepared fresh. Hydrolyze LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes. Immediately before use, dilute the resulting LTA4 solution in a freshly prepared reaction buffer.[14]
-
Enzyme and Inhibitor Incubation: In a microplate well, combine 300 ng of recombinant human LTA4H with the test compound (at the desired final concentration, e.g., 25 µM) in a reaction buffer (10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO) to a final volume of 180 µL. Incubate for 15 minutes at 37°C.[14]
-
Reaction Initiation: Add 20 µL of the freshly prepared LTA4 solution (to a final concentration of 150 nM) to each well to start the reaction.[14]
-
Reaction Incubation: Incubate the plate for 10 minutes at 37°C.[14]
-
Reaction Termination: Stop the reaction by diluting the reaction mixture 20-fold with assay buffer.
-
Quantification of LTB4: Analyze the amount of LTB4 produced using a validated method such as a competitive ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of LTA4H activity relative to a vehicle control.
Measurement of LTB4 by Competitive ELISA
This protocol outlines the general steps for quantifying LTB4 in biological samples using a competitive enzyme-linked immunosorbent assay (ELISA).
Caption: Step-by-step workflow for the quantification of LTB4 using a competitive ELISA.
Detailed Steps:
-
Prepare Reagents and Samples: Reconstitute and dilute standards, controls, and samples as per the kit manufacturer's instructions.
-
Competitive Binding: To wells of a microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG), add the LTB4 standards or samples, an enzyme-conjugated LTB4 (e.g., LTB4-alkaline phosphatase), and a primary antibody specific for LTB4 (e.g., rabbit anti-LTB4). Incubate for a specified time (e.g., 2 hours) at room temperature with gentle shaking. During this incubation, the LTB4 in the sample competes with the enzyme-conjugated LTB4 for binding to the limited amount of primary antibody.
-
Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition: Add the enzyme substrate (e.g., p-nitrophenyl phosphate for alkaline phosphatase) to each well.
-
Color Development: Incubate the plate for a specified time (e.g., at 37°C) to allow for color development. The intensity of the color is inversely proportional to the amount of LTB4 in the sample.
-
Stopping the Reaction: Add a stop solution to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of LTB4 in the samples by interpolating their absorbance values on the standard curve.
Genotyping of LTA4H SNPs
This protocol provides a general workflow for genotyping LTA4H single nucleotide polymorphisms (SNPs), such as rs2540477, using polymerase chain reaction (PCR) followed by restriction fragment length polymorphism (RFLP) analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. Genetic contribution of the leukotriene pathway to coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of 5-lipoxygenase and leukotriene A4 hydrolase in human atherosclerotic lesions correlates with symptoms of plaque instability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and validation of four hub genes involved in the plaque deterioration of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotriene B4 Levels in Human Atherosclerotic Plaques and Abdominal Aortic Aneurysms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A remarkable activity of human leukotriene A4 hydrolase (LTA4H) toward unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. elkbiotech.com [elkbiotech.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Differentially expressed genes and canonical pathway expression in human atherosclerotic plaques – Tampere Vascular Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
DG051: A Potent Inhibitor of Leukotriene B4 Production
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DG051, a selective inhibitor of leukotriene A4 hydrolase (LTA4H), and its consequential effect on the production of the pro-inflammatory mediator, leukotriene B4 (LTB4). This compound has been investigated for its therapeutic potential in cardiovascular diseases.[1][2] This document details the mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes the relevant biological pathways and workflows.
Core Mechanism of Action
This compound exerts its effect by targeting and inhibiting leukotriene A4 hydrolase (LTA4H), a bifunctional zinc enzyme that plays a critical role in the biosynthesis of LTB4.[1][3][4] LTA4H catalyzes the conversion of leukotriene A4 (LTA4) to LTB4. By inhibiting this enzymatic step, this compound effectively reduces the production of LTB4, a potent lipid mediator involved in a variety of inflammatory responses.[5][6][7][8][9] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, and its overproduction is implicated in the pathogenesis of several inflammatory conditions.[3][4]
Quantitative Data Summary
The inhibitory potency of this compound on LTB4 production has been quantified in various preclinical and clinical settings. The following tables summarize the key findings.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 47 nM | LTA4H Enzyme Assay (LTB4 Biosynthesis) | [10] |
| IC₅₀ | 72 nM | LTA4H Aminopeptidase Activity | [10] |
| IC₅₀ | 37 nM | Human Whole Blood (LTB4 Production) | [10] |
| K | 26 nM | - | [1][2] |
Table 1: In Vitro Inhibitory Activity of this compound
| Study Phase | Dosage | Duration | Key Finding | Reference |
| Phase I Clinical Trial | Up to 320mg per day | 7 days | Peak reduction of LTB4 production by more than 70% from baseline. | [5] |
| Phase IIa Clinical Trial | Not specified | Not specified | Significant dose-dependent reductions in LTB4 in patients with a history of heart attack or coronary artery disease. | [8] |
Table 2: Clinical Efficacy of this compound on LTB4 Production
Signaling Pathway and Mechanism of Action
The following diagram illustrates the leukotriene biosynthesis pathway and the specific point of intervention for this compound.
Caption: Mechanism of this compound in the leukotriene biosynthesis pathway.
Experimental Protocols
Detailed experimental protocols for the clinical trials are not publicly available. However, based on standard methodologies for assessing LTB4 production, representative protocols are provided below.
In Vitro LTA4H Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of LTA4H.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) substrate
-
This compound (or other test compounds)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Quenching solution (e.g., methanol with an internal standard)
-
LC-MS/MS system for LTB4 quantification
Procedure:
-
Prepare a solution of recombinant human LTA4H in the assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the LTA4H solution to wells containing either this compound dilutions or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the LTA4 substrate to all wells.
-
Allow the reaction to proceed for a defined period (e.g., 5-10 minutes).
-
Stop the reaction by adding the quenching solution.
-
Analyze the samples for LTB4 production using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Human Whole Blood Ex Vivo LTB4 Production Assay
This assay measures the effect of this compound on LTB4 production in a more physiologically relevant system.
Materials:
-
Freshly drawn human whole blood (anticoagulated, e.g., with heparin)
-
This compound (or other test compounds)
-
Calcium ionophore (e.g., A23187) as a stimulant
-
Phosphate-buffered saline (PBS)
-
ELISA kit for LTB4 quantification or LC-MS/MS system
-
Centrifuge
Procedure:
-
Dispense aliquots of fresh human whole blood into microcentrifuge tubes.
-
Add various concentrations of this compound or vehicle control to the blood samples.
-
Incubate the samples for a predetermined time (e.g., 30-60 minutes) at 37°C to allow for drug uptake and target engagement.
-
Stimulate LTB4 production by adding a calcium ionophore (e.g., A23187 at a final concentration of 10-50 µM).
-
Continue the incubation at 37°C for a specified duration (e.g., 30 minutes).
-
Stop the reaction by placing the tubes on ice and/or adding a stopping reagent (e.g., EDTA).
-
Separate the plasma by centrifugation.
-
Measure the concentration of LTB4 in the plasma using a commercially available ELISA kit according to the manufacturer's instructions or by LC-MS/MS.
-
Calculate the percent inhibition of LTB4 production at each this compound concentration and determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the effect of an inhibitor on LTB4 production in human whole blood.
Caption: Workflow for Human Whole Blood LTB4 Production Assay.
This guide provides a comprehensive technical overview of this compound's effect on LTB4 production, intended to be a valuable resource for researchers and professionals in the field of drug development and inflammation research. The provided data and protocols offer a solid foundation for understanding and potentially replicating key experiments related to this compound.
References
- 1. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]
- 6. deCODE Initiates Phase I Clinical Program for this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 7. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 8. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 9. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to DG051: A Potent Inhibitor of Leukotriene A4 Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Abstract
DG051 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). By targeting LTA4H, this compound represents a promising therapeutic agent for the prevention of myocardial infarction and other inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its mechanism of action.
Chemical Structure and Properties
This compound is a synthetic organic compound with a well-defined chemical structure. Its systematic IUPAC name is 4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid hydrochloride.[1] The compound is also known by several synonyms, including compound 20 and its CAS number 929915-58-2.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The compound exhibits high aqueous solubility and oral bioavailability, which are desirable characteristics for a drug candidate.
| Property | Value | Reference |
| Molecular Formula | C21H25Cl2NO4 | [1] |
| Molecular Weight | 426.33 g/mol | [2] |
| CAS Number | 929915-58-2 | [1][3] |
| IUPAC Name | 4-[(2S)-2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid;hydrochloride | [1] |
| Aqueous Solubility | >30 mg/mL | [4][5][6][7] |
| Oral Bioavailability | >80% across species | [4][5][6][7] |
Table 1: Physicochemical Properties of this compound
Mechanism of Action: Inhibition of Leukotriene B4 Biosynthesis
This compound exerts its pharmacological effect by inhibiting leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme. LTA4H plays a crucial role in the inflammatory cascade by catalyzing the final step in the biosynthesis of leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[1][8]
The Leukotriene Biosynthesis Pathway
The biosynthesis of leukotrienes begins with the release of arachidonic acid from the cell membrane. Arachidonic acid is then converted to the unstable intermediate leukotriene A4 (LTA4) by the enzyme 5-lipoxygenase (5-LO). LTA4 stands at a critical branch point in the pathway. It can be either hydrolyzed by LTA4H to form LTB4 or conjugated with glutathione by leukotriene C4 synthase to produce the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). By inhibiting LTA4H, this compound effectively blocks the production of LTB4, thereby reducing inflammation.[1][8]
Biological Activity and Potency
This compound is a highly potent inhibitor of LTA4H. In vitro studies have demonstrated its ability to inhibit both the epoxide hydrolase and aminopeptidase activities of the enzyme.
| Parameter | Value | Reference |
| IC50 (LTA4H) | 47 nM | [2][3] |
| Kd (LTA4H) | 25-26 nM | [2][3][4][5][6][7] |
Table 2: In Vitro Potency of this compound
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
LTA4H Hydrolase Activity Assay
This assay measures the ability of this compound to inhibit the conversion of LTA4 to LTB4.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
This compound
-
Assay Buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA
-
DMSO
-
96-well plates
-
Incubator at 37°C
-
LTB4 ELISA kit or LC-MS/MS for quantification
Procedure:
-
Preparation of LTA4: Hydrolyze LTA4 methyl ester to LTA4 immediately before use.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Reaction: a. In a 96-well plate, add 180 µL of assay buffer containing 300 ng of recombinant human LTA4H. b. Add 2.5% (v/v) of the this compound DMSO solution to the wells and incubate for 15 minutes at 37°C. c. Initiate the reaction by adding 20 µL of 150 nM LTA4 solution (final volume 200 µL). d. Incubate for 10 minutes at 37°C.
-
Reaction Termination and Analysis: a. Terminate the reaction by diluting the mixture 20-fold with assay buffer. b. Quantify the amount of LTB4 produced using an LTB4 ELISA kit or by LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of LTA4H activity at each this compound concentration and determine the IC50 value.
Human Whole Blood LTB4 Inhibition Assay
This ex vivo assay assesses the ability of this compound to inhibit LTB4 production in a more physiologically relevant matrix.
Materials:
-
Freshly drawn human whole blood (with heparin as anticoagulant)
-
This compound
-
Calcium ionophore A23187
-
PBS (Phosphate Buffered Saline)
-
Methanol or other suitable organic solvent for extraction
-
Centrifuge
-
LTB4 ELISA kit or LC-MS/MS for quantification
Procedure:
-
Blood Collection: Collect fresh human blood into tubes containing heparin.
-
Compound Incubation: a. Aliquot whole blood into tubes. b. Add desired concentrations of this compound (or vehicle control) and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Stimulation: a. Add calcium ionophore A23187 (e.g., 10-50 µM final concentration) to stimulate LTB4 production. b. Incubate for 30 minutes at 37°C.
-
Sample Processing: a. Stop the reaction by adding cold PBS and centrifuging to pellet the blood cells. b. Collect the plasma supernatant. c. Perform a protein precipitation and/or solid-phase extraction of the plasma to isolate LTB4.
-
Quantification: a. Quantify the amount of LTB4 in the processed samples using a validated LTB4 ELISA kit or LC-MS/MS.
-
Data Analysis: Determine the concentration-dependent inhibition of LTB4 production by this compound and calculate the IC50 value.
References
- 1. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biosynthesis, characterization and inhibition of leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of ionophore-stimulated leukotriene B4 production in human leucocytes by monohydroxy fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2S)-2-(2-Oxopyrrolidin-1-yl)butanoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Radioimmunoassay of LTB4 and 6-trans LTB4: analytical and pharmacological characterisation of immunoreactive LTB4 in ionophore stimulated human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
DG051: A Technical Whitepaper on its Core Therapeutic Applications Beyond Myocardial Infarction
Audience: Researchers, scientists, and drug development professionals.
Core Requirements Met: This document provides an in-depth technical guide on the potential therapeutic applications of DG051 beyond its initial development for heart attack. It includes structured data tables, detailed representative experimental protocols, and mandatory Graphviz visualizations of signaling pathways and experimental workflows, adhering to the specified formatting and color-contrast guidelines.
Executive Summary
This compound is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). While initially investigated for the prevention of myocardial infarction, the fundamental role of LTB4 in orchestrating inflammatory responses across a spectrum of diseases suggests a broader therapeutic potential for this compound. This whitepaper explores the mechanism of action of this compound, summarizes its known pharmacokinetic and pharmacodynamic properties, and delineates the scientific rationale for its application in other inflammatory conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease (IBD), asthma, and chronic obstructive pulmonary disease (COPD). Detailed representative experimental protocols for clinical and preclinical studies are provided to guide future research and development efforts.
Introduction to this compound and its Mechanism of Action
This compound is a novel investigational drug that targets the leukotriene pathway, a critical cascade in the inflammatory process. Its primary mechanism of action is the inhibition of leukotriene A4 hydrolase (LTA4H), a bifunctional zinc enzyme. By inhibiting LTA4H, this compound effectively blocks the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a potent lipid mediator of inflammation.[1] LTB4 is a powerful chemoattractant for neutrophils and other immune cells, promoting their recruitment to sites of inflammation and amplifying the inflammatory response.[2] Elevated levels of LTB4 have been implicated in the pathophysiology of numerous inflammatory diseases. Therefore, by reducing LTB4 production, this compound has the potential to mitigate inflammation and its detrimental effects in a variety of disease contexts.
The Leukotriene B4 Signaling Pathway
The synthesis of LTB4 begins with the release of arachidonic acid from the cell membrane, which is then converted to LTA4. LTA4H subsequently catalyzes the hydrolysis of LTA4 to LTB4. LTB4 then exerts its pro-inflammatory effects by binding to its high-affinity receptor, BLT1, and low-affinity receptor, BLT2, on the surface of immune cells.[1] This binding initiates a downstream signaling cascade that leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.
Pharmacokinetics and Pharmacodynamics of this compound
Clinical trials of this compound in healthy volunteers and patients with a history of heart attack have provided initial data on its pharmacokinetic (PK) and pharmacodynamic (PD) profile.
Pharmacokinetics
This compound has demonstrated good bioavailability with low variability between subjects.[3] In a Phase I multiple-dose study, this compound exhibited a terminal half-life of approximately 9 hours, with measurable concentrations at 24 hours post-dosing, suggesting its suitability for once-daily administration.[3]
| Parameter | Value | Study Population | Citation |
| Terminal Half-life | ~9 hours | Healthy Volunteers | [3] |
| Dosing Regimen | Once-daily | Healthy Volunteers | [3] |
| Bioavailability | Good | Healthy Volunteers | [3] |
Table 1: Summary of Pharmacokinetic Parameters of this compound
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the dose-dependent reduction of LTB4 production.[3][4] Phase I and IIa clinical trials have consistently shown that this compound significantly reduces LTB4 levels.[3][4]
| Dose | LTB4 Reduction | Study Population | Citation |
| Up to 320 mg/day for 7 days | >70% peak reduction from baseline | Healthy Volunteers | [3] |
| Not specified | Significant dose-dependent reduction | Patients with history of heart attack or coronary artery disease | [4] |
Table 2: Pharmacodynamic Effect of this compound on LTB4 Levels
Clinical Development of this compound for Myocardial Infarction
This compound was primarily developed for the prevention of heart attack, with Phase I and Phase IIa clinical trials completed for this indication.[5][6] These studies established the safety and tolerability of this compound and confirmed its mechanism of action in reducing LTB4 levels in the target patient population.[3][4]
Representative Phase IIa Clinical Trial Protocol
While the complete official protocol is not publicly available, based on press releases, a representative protocol for the Phase IIa trial of this compound in patients with a history of heart attack or coronary artery disease can be constructed as follows.
Title: A Randomized, Double-Blind, Placebo-Controlled, Phase IIa Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of this compound in Patients with a History of Myocardial Infarction or Coronary Artery Disease.
Objectives:
-
Primary: To assess the safety and tolerability of multiple doses of this compound compared to placebo.
-
Secondary: To evaluate the effect of this compound on LTB4 production, and to characterize the pharmacokinetic profile of this compound in this patient population.
Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Patients with a documented history of myocardial infarction or coronary artery disease.
-
Intervention: Multiple ascending doses of this compound or placebo, administered orally, once daily.
-
Duration: 28 days of treatment with a follow-up period.
Key Assessments:
-
Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms (ECGs).
-
Pharmacodynamics: Measurement of LTB4 levels in whole blood ex vivo at baseline and at multiple time points during and after treatment. A representative method for LTB4 measurement would be a competitive enzyme-linked immunosorbent assay (ELISA).[7][8]
-
Pharmacokinetics: Plasma concentrations of this compound and its metabolites measured at various time points to determine parameters such as Cmax, Tmax, AUC, and half-life.
Potential Therapeutic Applications Beyond Myocardial Infarction
The central role of LTB4 in driving inflammation provides a strong rationale for investigating this compound in a range of inflammatory diseases.
Rheumatoid Arthritis (RA)
Rationale: LTB4 is a potent chemoattractant for neutrophils, which are abundant in the synovial fluid of RA patients and contribute to joint inflammation and damage.[1][9] High concentrations of LTB4 are found in the joints of individuals with RA.[9] LTB4 also contributes to pain in RA by sensitizing neurons and promoting the release of pro-inflammatory cytokines.[10] By inhibiting LTB4 production, this compound could potentially reduce neutrophil infiltration, alleviate inflammation, and mitigate pain in RA patients.[11]
Psoriasis
Rationale: Psoriasis is a chronic inflammatory skin condition characterized by the infiltration of immune cells, including neutrophils, into the epidermis.[2] LTB4 is found in high concentrations in psoriatic lesions and is known to induce the formation of intraepidermal microabscesses, a hallmark of the disease.[2][12] Topical application of LTB4 can mimic psoriasis-like skin inflammation.[13] Therefore, systemic or topical administration of this compound could be a viable therapeutic strategy to reduce the inflammatory burden in psoriasis.
Inflammatory Bowel Disease (IBD)
Rationale: IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract, with significant neutrophil infiltration into the intestinal mucosa.[14] LTB4 is a major chemotactic factor for neutrophils in the inflamed gut of IBD patients and its levels are elevated in the colonic mucosa.[14][15] An LTA4H inhibitor has been shown to attenuate inflammation and cytokine production in a rat model of colitis.[16] This suggests that this compound could be beneficial in reducing the inflammatory cascade in IBD.
Asthma and Chronic Obstructive Pulmonary Disease (COPD)
Rationale: Both asthma and COPD are chronic inflammatory diseases of the airways. Neutrophilic inflammation is a key feature, particularly in severe asthma and COPD.[17][18] LTB4 is a potent neutrophil chemoattractant in the airways and its levels can be elevated in the sputum of patients with these conditions.[17][18] LTB4 is also involved in CD8 lymphocyte recruitment and IL-13 driven inflammation in asthma.[17] By reducing LTB4 levels, this compound could potentially decrease neutrophil recruitment to the airways and dampen the inflammatory response in certain phenotypes of asthma and COPD.
Proposed Preclinical Evaluation of this compound in a New Indication: Rheumatoid Arthritis
To explore the therapeutic potential of this compound in RA, a preclinical study using a well-established animal model, such as collagen-induced arthritis (CIA) in mice, would be a critical first step.
Detailed Experimental Protocol
Title: Efficacy of this compound, a Leukotriene A4 Hydrolase Inhibitor, in a Murine Model of Collagen-Induced Arthritis.
Objectives:
-
To evaluate the effect of this compound on the clinical signs of arthritis in a CIA mouse model.
-
To assess the impact of this compound on joint inflammation and damage through histological analysis.
-
To determine the effect of this compound on systemic and local levels of LTB4 and other inflammatory markers.
Experimental Design:
-
Animals: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: Mice will be immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant, followed by a booster immunization 21 days later.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% methylcellulose)
-
This compound (low dose, e.g., 10 mg/kg, orally, once daily)
-
This compound (high dose, e.g., 30 mg/kg, orally, once daily)
-
Positive control (e.g., methotrexate, 1 mg/kg, intraperitoneally, twice weekly)
-
-
Treatment Administration: Prophylactic treatment will begin on the day of the booster immunization and continue for a specified period (e.g., 21 days).
-
Assessments:
-
Clinical Scoring: Arthritis severity will be assessed 3-4 times per week using a standardized clinical scoring system (e.g., 0-4 scale for each paw).
-
Histopathology: At the end of the study, ankle joints will be collected, fixed, decalcified, sectioned, and stained with hematoxylin and eosin (H&E) and Safranin O to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis:
-
Plasma and paw tissue homogenates will be collected for the measurement of LTB4 levels by ELISA or LC-MS/MS.
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) will be measured by multiplex immunoassay.
-
-
Conclusion and Future Directions
This compound, a potent LTA4H inhibitor, has demonstrated a favorable safety profile and robust pharmacodynamic activity in reducing LTB4 levels. While its development has focused on myocardial infarction, the foundational role of LTB4 in a multitude of inflammatory diseases presents a compelling case for expanding its therapeutic investigation. The scientific rationale is particularly strong for conditions such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and specific phenotypes of asthma and COPD.
Future research should prioritize preclinical studies in relevant animal models for these conditions to establish proof-of-concept. Subsequently, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in these new patient populations. The development of this compound and other LTA4H inhibitors represents a promising targeted approach to the treatment of a wide range of debilitating inflammatory disorders.
References
- 1. Role of Leukotriene B4 Receptors in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of leukotriene-A4 hydrolase in the pathogenesis of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]
- 4. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 5. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 6. | BioWorld [bioworld.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. clinexprheumatol.org [clinexprheumatol.org]
- 10. Pain and bone damage in rheumatoid arthritis: role of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of leukotriene B4 receptors in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Leukotriene B4-like material in scale of psoriatic skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cutaneous application of leukotriene B4 as an in vivo model of psoriasis-like skin inflammation: an immunohistological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemotactic activity in inflammatory bowel disease. Role of leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Altered leukotriene B4 metabolism in colonic mucosa with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Attenuation of inflammation and cytokine production in rat colitis by a novel selective inhibitor of leukotriene A4 hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leukotriene B4 levels in sputum from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Airway inflammation in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of DG051: A Leukotriene A4 Hydrolase Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme pivotal in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3][4] Developed by deCODE genetics, this compound was investigated as a novel therapeutic agent for the prevention of myocardial infarction.[5] This technical guide provides a comprehensive overview of the preclinical research on this compound, detailing its mechanism of action, target interaction, and available in vitro data. While extensive preclinical studies were conducted, much of the detailed in vivo efficacy and pharmacokinetic data remains proprietary. This guide, therefore, synthesizes publicly available information and presents representative experimental protocols to inform further research and development in this area.
Mechanism of Action and Target
This compound targets leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the production of LTB4 from leukotriene A4 (LTA4).[1][4] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a critical role in the inflammatory cascade associated with various diseases, including cardiovascular conditions. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating the inflammatory response.[2][3]
The proposed signaling pathway for the action of this compound is illustrated below:
Figure 1: Mechanism of action of this compound in the leukotriene pathway.
Quantitative Preclinical Data
The following table summarizes the available quantitative data for this compound from preclinical studies.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Kd) | 26 nM | Recombinant Human LTA4H | [3] |
| Aqueous Solubility | >30 mg/mL | N/A | [3] |
| Oral Bioavailability | >80% | Across preclinical species | [3] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have not been made publicly available. However, based on standard methodologies for assessing LTA4H inhibitors, representative protocols are provided below.
LTA4H Enzyme Inhibition Assay (Representative Protocol)
This protocol describes a method to determine the in vitro potency of a test compound, such as this compound, against recombinant human LTA4H.
References
- 1. deCODE Initiates Phase I Clinical Program for this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 2. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 3. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 5. fiercebiotech.com [fiercebiotech.com]
The Role of DG051 in Modulating Inflammatory Pathways: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1][2][3] Developed by deCODE genetics, this compound was investigated for its potential in preventing myocardial infarction by targeting the inflammatory component of atherosclerosis.[2][4] Preclinical and clinical studies have demonstrated that this compound effectively reduces LTB4 production in a dose-dependent manner, highlighting its potential as a modulator of inflammatory pathways.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data from clinical trials, representative experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound and its Target: Leukotriene A4 Hydrolase (LTA4H)
Inflammation is a critical component in the pathogenesis of numerous diseases, including atherosclerosis and subsequent myocardial infarction. The leukotriene pathway is a significant contributor to the inflammatory cascade. Leukotriene B4 (LTB4) is a potent lipid mediator that promotes inflammation by inducing chemotaxis, adhesion, and activation of leukocytes.[3]
This compound, chemically known as 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid, is a novel inhibitor of leukotriene A4 hydrolase (LTA4H).[5] LTA4H is a bifunctional zinc enzyme that catalyzes the final and rate-limiting step in the biosynthesis of LTB4 from its unstable precursor, leukotriene A4 (LTA4).[3] By inhibiting LTA4H, this compound effectively suppresses the production of LTB4, thereby reducing the inflammatory response.[1][2]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly targeting and inhibiting the enzymatic activity of LTA4H. This inhibition prevents the conversion of LTA4 to LTB4, leading to a significant reduction in the levels of this pro-inflammatory mediator.
Quantitative Data from Clinical Trials
This compound underwent Phase I and Phase IIa clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics.[2][4] While detailed data from these trials have not been fully published in peer-reviewed journals, press releases from deCODE genetics provide key qualitative and some quantitative insights.
In Vitro Potency
| Parameter | Value | Assay Condition |
| Kd | 26 nM | Not Specified |
| IC50 | 37 nM | Inhibition of LTB4 production in human whole blood |
Table 1: In vitro potency of this compound. Data compiled from publicly available sources.[6]
Phase I Clinical Trial Results in Healthy Volunteers
The Phase I program for this compound consisted of a single ascending dose and a multiple-dose study.[1] The multiple-dose trial involved 40 healthy subjects who received doses up to 320mg per day for seven days.[1]
| Parameter | Result |
| LTB4 Reduction | Dose-dependent reduction observed.[1] |
| A peak reduction of over 70% from baseline was achieved after 7 days of treatment.[1] | |
| Safety & Tolerability | Well-tolerated at all tested dose levels with no serious adverse events reported.[1] |
Table 2: Summary of key findings from the Phase I multiple-dose clinical trial of this compound in healthy volunteers.
Phase IIa Clinical Trial Results in Patients
A Phase IIa, randomized, double-blind, placebo-controlled trial was conducted in patients with a history of heart attack or coronary artery disease.[2][4]
| Parameter | Result |
| LTB4 Reduction | Confirmed significant dose-dependent reductions in LTB4 levels in the patient population.[4] |
| Safety & Tolerability | Favorable safety and tolerability profile, similar to that observed in healthy volunteers.[4] |
Table 3: Topline results from the Phase IIa clinical trial of this compound in patients with cardiovascular disease.
Pharmacokinetic Profile
| Parameter | Value |
| Bioavailability | Good oral bioavailability (>80% across species).[6] |
| Terminal Half-life | Approximately 9 hours in humans.[1] |
Table 4: Pharmacokinetic parameters of this compound.
Experimental Protocols
Detailed experimental protocols for the this compound clinical trials are not publicly available. However, based on standard methodologies for assessing LTA4H inhibitors and measuring LTB4, representative protocols are described below.
Ex Vivo Leukotriene B4 Generation Assay
This assay is crucial for determining the pharmacodynamic effect of this compound in whole blood.
Protocol:
-
Blood Collection: Whole blood is collected from subjects at specified time points post-dose into heparinized tubes.
-
Ex Vivo Stimulation: Aliquots of whole blood are stimulated with a calcium ionophore (e.g., A23187) to induce LTB4 synthesis. This is typically performed at 37°C for a defined period.[7]
-
Reaction Termination: The stimulation is stopped by placing the samples on ice and adding a chelating agent (e.g., EDTA).
-
Sample Processing: Plasma is separated by centrifugation.
-
LTB4 Quantification: LTB4 levels in the plasma are quantified using a validated analytical method, such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
-
Data Analysis: The percentage inhibition of LTB4 production is calculated by comparing the results from treated subjects to those from a placebo group or baseline values.
LTA4H Enzyme Inhibition Assay
This in vitro assay is used to determine the direct inhibitory activity of a compound on the LTA4H enzyme.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human LTA4H is purified. The substrate, LTA4, is prepared fresh from its methyl ester.[10]
-
Inhibition Reaction: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a suitable buffer.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of LTA4.
-
Reaction Termination: The reaction is stopped after a specific time by the addition of a quenching solution.
-
Product Quantification: The amount of LTB4 produced is measured, typically by HPLC or LC-MS/MS.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Conclusion
This compound is a well-characterized inhibitor of LTA4H that has demonstrated a clear mechanism of action and target engagement in both preclinical and clinical settings. By effectively reducing the production of the potent pro-inflammatory mediator LTB4, this compound holds therapeutic potential for diseases with a significant inflammatory component. Although the clinical development of this compound for the prevention of myocardial infarction appears to have been discontinued, the data gathered from its investigation provide valuable insights for the development of future LTA4H inhibitors and the broader field of anti-inflammatory drug discovery. The information presented in this whitepaper, compiled from publicly available sources, serves as a technical guide for researchers and drug development professionals interested in the modulation of the leukotriene pathway.
References
- 1. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]
- 2. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 3. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 4. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 5. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A specific assay for leukotriene B4 in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive and specific LC-MS/MS method to determine endogenous leukotriene B4 levels in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
understanding the enzymatic activity of LTA4H with DG051
An In-depth Technical Guide to the Enzymatic Activity of Leukotriene A4 Hydrolase (LTA4H) and its Inhibition by DG051
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leukotriene A4 hydrolase (LTA4H) is a pivotal enzyme in the inflammatory cascade, possessing a unique dual functionality that positions it as a compelling target for therapeutic intervention in a host of inflammatory diseases.[1][2] This bifunctional zinc metalloenzyme is renowned for its pro-inflammatory role in converting leukotriene A4 (LTA4) into leukotriene B4 (LTB4), a potent chemoattractant for immune cells.[3][4] Concurrently, LTA4H exhibits an anti-inflammatory capacity through its aminopeptidase activity, degrading the neutrophil chemoattractant Pro-Gly-Pro (PGP).[1][5]
Given its central role in modulating inflammation, significant efforts have been directed towards developing specific inhibitors of LTA4H. Among these, this compound has emerged as a first-in-class, potent small-molecule inhibitor designed to attenuate the pro-inflammatory signaling mediated by LTB4.[6] Developed by deCODE genetics, this compound has been investigated for the prevention of myocardial infarction, underscoring the therapeutic potential of targeting this enzymatic pathway.[7][8] This guide provides a comprehensive technical overview of the enzymatic activity of LTA4H, the inhibitory mechanism of this compound, quantitative data on their interaction, and detailed experimental protocols for their characterization.
LTA4H: The Dual-Function Molecular Target
LTA4H is a cytosolic, monomeric protein expressed in most mammalian cells.[2][4] Its structure is characterized by three distinct domains: an N-terminal domain, a C-terminal domain, and a central catalytic domain that houses a zinc ion essential for its enzymatic functions.[2][9]
Pro-Inflammatory Epoxide Hydrolase Activity
The most well-characterized function of LTA4H is its epoxide hydrolase activity. It catalyzes the final and rate-limiting step in the biosynthesis of LTB4 from LTA4, an unstable epoxide intermediate in the arachidonic acid cascade.[10][11] LTB4 is a powerful lipid mediator that recruits and activates leukocytes, particularly neutrophils, at sites of inflammation, thereby amplifying the inflammatory response.[3][12]
Anti-Inflammatory Aminopeptidase Activity
In addition to its hydrolase function, LTA4H possesses aminopeptidase activity. This function contributes to the resolution of inflammation by degrading specific peptides, most notably the neutrophil chemoattractant Pro-Gly-Pro (PGP).[1][2] By breaking down PGP, LTA4H helps to reduce neutrophil influx, thus dampening the inflammatory state.[5] This dual nature of LTA4H, promoting inflammation through LTB4 synthesis while simultaneously contributing to its resolution via PGP degradation, highlights the complexity of its biological role.[5]
This compound: A Potent and Specific LTA4H Inhibitor
This compound, or 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid, is a novel small-molecule developed as a highly specific inhibitor of LTA4H.[7][13] Its design was the result of a fragment-based drug discovery approach combined with structural biology, leading to a compound with high potency and favorable pharmacokinetic properties.[13][14]
Mechanism of Action
This compound functions by directly inhibiting the epoxide hydrolase activity of LTA4H.[7][15] By blocking the conversion of LTA4 to LTB4, this compound effectively reduces the levels of this pro-inflammatory mediator.[6] This targeted intervention is designed to decrease the risk of inflammatory events, such as those contributing to myocardial infarction, without the broad effects of less specific anti-inflammatory drugs.[3][7] Clinical studies have demonstrated that this compound administration leads to a significant, dose-dependent reduction in LTB4 production.[6][16]
Quantitative Analysis of the LTA4H-DG051 Interaction
The interaction between this compound and LTA4H has been characterized by several key quantitative parameters that underscore its potential as a therapeutic agent. These data are crucial for understanding its potency, bioavailability, and overall drug-like properties.
| Parameter | Value | Species/System | Method | Reference |
| Binding Affinity (Kd) | 26 nM | Human (recombinant) | Isothermal Calorimetry | [8][13] |
| IC50 | 510 nM | Human (whole blood) | LTB4 Generation Assay | [17] |
| Aqueous Solubility | >30 mg/mL | N/A | N/A | [8][13] |
| Oral Bioavailability | >80% | Across species | Pharmacokinetic studies | [8][13] |
Table 1: Summary of Quantitative Data for this compound
Experimental Protocols
Accurate characterization of LTA4H inhibitors requires robust and reproducible experimental assays. Below are detailed methodologies for key experiments used to evaluate the enzymatic activity of LTA4H and the inhibitory potency of compounds like this compound.
LTA4H Epoxide Hydrolase Inhibition Assay
This assay measures the conversion of LTA4 to LTB4 and is the primary method for assessing the potency of inhibitors targeting this pathway.
Materials:
-
Recombinant human LTA4H
-
LTA4 methyl ester
-
Reaction Buffer: 10 mM Sodium Phosphate, pH 7.4, containing 4 mg/mL BSA
-
Test compound (e.g., this compound) dissolved in DMSO
-
Quenching solution/dilution buffer
Procedure:
-
Substrate Preparation: Freshly prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere for 60 minutes at room temperature.[18] Immediately before use, dilute the resulting LTA4 solution in the reaction buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, incubate a defined amount of recombinant LTA4H (e.g., 300 ng) with varying concentrations of the test compound (e.g., this compound) in the reaction buffer. The final DMSO concentration should be kept constant (e.g., <2.5% v/v).[18] Allow this incubation to proceed for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the freshly prepared LTA4 substrate to each well.[18]
-
Reaction Incubation: Incubate the reaction mixture for 10 minutes at 37°C.[18]
-
Reaction Termination: Stop the reaction by diluting the mixture significantly (e.g., 20-fold) with assay buffer or by adding a stop solution (e.g., methanol or acetonitrile).
-
Quantification: Quantify the amount of LTB4 produced using a validated method such as an Enzyme Immunoassay (EIA), ELISA, or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
LTA4H Aminopeptidase Activity Assay
This assay is used to assess the second enzymatic function of LTA4H and to determine if an inhibitor selectively targets one activity over the other.
Materials:
-
Recombinant human LTA4H
-
Chromogenic or fluorogenic substrate (e.g., Ala-p-nitroanilide (Ala-pNA) or Pro-pNA).[19][20]
-
Assay Buffer: PBS, pH 7.2
-
Test compound (e.g., this compound) dissolved in DMSO
Procedure:
-
Assay Preparation: In a 96-well plate, add varying concentrations of the test compound to the assay buffer.
-
Enzyme Addition: Add a defined amount of recombinant LTA4H (e.g., 10 µg/ml) to each well.[19]
-
Pre-incubation: Incubate the enzyme and compound mixture for 10 minutes at 30°C.[19]
-
Reaction Initiation: Add the aminopeptidase substrate (e.g., Ala-pNA) to initiate the reaction.
-
Monitoring: Continuously monitor the cleavage of the substrate by measuring the change in absorbance (e.g., at 405 nm for pNA) or fluorescence over time using a plate reader.[21]
-
Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Calculate the percent inhibition or activation and determine the IC50 or AC50 (activation constant) as appropriate.
Human Whole Blood Assay for LTB4 Production
This ex vivo assay provides a more physiologically relevant system to evaluate inhibitor potency by using whole blood, which contains all the necessary cellular components for LTB4 synthesis.
Materials:
-
Freshly drawn human whole blood (e.g., with heparin as an anticoagulant)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Calcium Ionophore (e.g., A23187) to stimulate LTB4 production
-
RPMI 1640 medium or similar
Procedure:
-
Compound Incubation: Aliquot whole blood into tubes and add varying concentrations of the test compound. Incubate for a set period (e.g., 4 hours) to allow for cell penetration and target engagement.[17]
-
Stimulation: Add a calcium ionophore (e.g., A23187) to stimulate the 5-lipoxygenase pathway and subsequent LTB4 production.
-
Incubation: Incubate for a further period (e.g., 15 hours) at 37°C.[17]
-
Sample Processing: Centrifuge the tubes to separate the plasma.
-
Quantification: Measure the concentration of LTB4 in the plasma using a validated EIA or ELISA kit.[17]
-
Data Analysis: Calculate the percent inhibition of LTB4 synthesis for each compound concentration compared to a vehicle control and determine the IC50 value.
Conclusion
LTA4H stands as a validated and highly attractive target for the development of novel anti-inflammatory therapeutics. Its dual enzymatic nature presents both opportunities and challenges for drug design. This compound exemplifies a successful structure-based design approach, yielding a potent inhibitor of the pro-inflammatory epoxide hydrolase activity of LTA4H. The comprehensive characterization of its interaction with LTA4H, through robust quantitative assays and detailed protocol-driven experiments, provides a clear framework for its evaluation and for the development of future LTA4H modulators. This technical guide serves as a foundational resource for researchers dedicated to exploring the complexities of the LTB4 pathway and advancing the next generation of anti-inflammatory drugs.
References
- 1. A critical role for LTA4H in limiting chronic pulmonary neutrophilic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wikicrow.ai [wikicrow.ai]
- 3. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 4. Leukotriene-A4 hydrolase - Wikipedia [en.wikipedia.org]
- 5. Leukotriene A4 hydrolase: an anti-inflammatory role for a proinflammatory enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 7. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. proteopedia.org [proteopedia.org]
- 10. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Leukotriene A4 hydrolase as a target for cancer prevention and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic regulation of expression of leukotriene A4 hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical Fragments: Fragments in the Clinic: DG-051 [practicalfragments.blogspot.com]
- 15. go.drugbank.com [go.drugbank.com]
- 16. fiercebiotech.com [fiercebiotech.com]
- 17. DG-051 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Testing three different compounds as potential anti-inflammatory drugs for the modulation of LTA4H AP activity | Journal of Student-Scientists' Research [journals.gmu.edu]
- 21. Characterizing the small molecule Pyr-4MDM for modulation of the LTA4H enzyme as a potential anti-inflammatory drug | Journal of Student-Scientists' Research [journals.gmu.edu]
Methodological & Application
Application Notes and Protocols for DG051 In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG051 is a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme critical in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[1][2][3] LTA4H catalyzes the conversion of Leukotriene A4 (LTA4) to LTB4, a key chemoattractant for neutrophils and other immune cells involved in inflammatory responses.[1][2] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby presenting a promising therapeutic strategy for inflammatory diseases such as myocardial infarction and stroke.[1][3][4]
These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of this compound against the aminopeptidase activity of LTA4H. A fluorescence-based method is described due to its high sensitivity, stability, and suitability for high-throughput screening.
Signaling Pathway of Leukotriene B4 Synthesis
The synthesis of Leukotriene B4 (LTB4) is a key branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane. The enzyme 5-lipoxygenase (5-LO) then converts arachidonic acid into the unstable epoxide, Leukotriene A4 (LTA4). LTA4 serves as a crucial intermediate. It can be converted to LTB4 by the enzyme Leukotriene A4 Hydrolase (LTA4H) or conjugated with glutathione by LTC4 synthase to produce cysteinyl leukotrienes. This compound specifically inhibits LTA4H, thereby blocking the production of LTB4.
Caption: Leukotriene B4 (LTB4) synthesis pathway and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory potency of this compound against LTA4H has been determined through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Type | Source |
| IC50 | 47 nM | Enzyme Assay (LTB4 Biosynthesis) | [3] |
| IC50 | 72 nM | Aminopeptidase Activity (L-alanine p-nitroanilide) | [3] |
| IC50 | 37 nM | Human Whole Blood (LTB4 generation) | [3] |
| Kd | 26 nM | Isothermal Titration Calorimetry | [4] |
| pIC50 | 7.3 | Recombinant LTA4H | [5] |
Experimental Protocol: In Vitro LTA4H Inhibition Assay (Fluorescence-Based)
This protocol describes a fluorescence-based assay to determine the IC50 value of this compound against the aminopeptidase activity of recombinant human LTA4H. The assay utilizes a fluorogenic substrate, such as L-Arginine-7-amido-4-methylcoumarin (Arg-AMC), which upon cleavage by LTA4H, releases the highly fluorescent 7-amido-4-methylcoumarin (AMC).
Materials and Reagents
-
Enzyme: Recombinant human LTA4H (expressed in E. coli)
-
Inhibitor: this compound
-
Substrate: L-Arginine-7-amido-4-methylcoumarin (Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 µM ZnCl2
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Positive Control: A known LTA4H inhibitor (e.g., Bestatin)
-
Hardware: 96-well black, flat-bottom microplate; fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Experimental Workflow
Caption: Workflow for the in vitro LTA4H fluorescence-based inhibition assay.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a working solution of recombinant human LTA4H in assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a working solution of Arg-AMC substrate in assay buffer. The final concentration should be at or near the Km value for LTA4H.
-
-
Assay Setup (96-well plate):
-
Test Wells: Add 2 µL of the serially diluted this compound solutions.
-
Positive Control Wells: Add 2 µL of a known LTA4H inhibitor at a concentration expected to give maximum inhibition.
-
Negative Control (100% Activity): Add 2 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 2 µL of assay buffer with DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 88 µL of the LTA4H working solution to all wells except the blank wells. To the blank wells, add 88 µL of assay buffer.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the Arg-AMC substrate working solution to all wells. The final reaction volume will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C. The incubation time should be optimized to ensure the reaction remains in the linear range for the negative control.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at ~360-380 nm and emission at ~440-460 nm.
-
Data Analysis
-
Correct for Background Fluorescence: Subtract the average fluorescence reading of the blank wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of LTA4H inhibition for each this compound concentration: % Inhibition = [1 - (FluorescenceTest Well / FluorescenceNegative Control)] x 100
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of LTA4H activity.
-
Conclusion
This document provides a comprehensive guide for assessing the in vitro inhibitory activity of this compound against its target enzyme, LTA4H. The detailed protocol for the fluorescence-based assay offers a robust and reproducible method for determining the potency of this compound and other potential LTA4H inhibitors. The provided information on the LTB4 synthesis pathway and the quantitative inhibitory data for this compound will be valuable for researchers in inflammation and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Leukotriene A4 hydrolase/LTA4H ELISA Kit (ab313987) | Abcam [abcam.com]
- 5. researchgate.net [researchgate.net]
Determining the IC50 of DG051 for Leukotriene A4 Hydrolase (LTA4H): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of DG051, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H). LTA4H is a critical enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4).[1][2][3] The inhibition of this enzyme is a key therapeutic strategy for a variety of inflammatory diseases. This compound has been identified as a selective inhibitor of LTA4H, and accurate determination of its IC50 value is crucial for understanding its potency and for the development of novel anti-inflammatory agents.[1] This guide outlines the necessary materials, reagents, and a step-by-step protocol for an in vitro enzymatic assay to quantify the inhibitory activity of this compound on LTA4H.
Introduction
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a pivotal role in the inflammatory cascade.[3][4] Its primary function is the conversion of Leukotriene A4 (LTA4) to Leukotriene B4 (LTB4), a potent chemoattractant for neutrophils and other immune cells.[2] Elevated levels of LTB4 are associated with the pathology of numerous inflammatory conditions, making LTA4H a compelling target for therapeutic intervention.[5]
This compound is a small molecule inhibitor designed to specifically target LTA4H, thereby reducing the production of LTB4 and mitigating the inflammatory response.[1] To characterize the potency of this compound and similar compounds, a robust and reproducible method for determining the IC50 value is essential. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. This document provides a detailed methodology for an in vitro LTA4H enzymatic assay coupled with an Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of LTB4.
Signaling Pathway of LTA4H in LTB4 Production
Caption: LTA4H catalyzes the conversion of LTA4 to the pro-inflammatory mediator LTB4.
Quantitative Data Summary
The inhibitory potency of this compound against LTA4H has been determined in various studies. The following table summarizes the reported IC50 values.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | LTA4H | Enzymatic Assay | 47 | [6] |
| This compound | LTA4H aminopeptidase | Enzymatic Assay | 72 | [6] |
| This compound | Human Whole Blood | Cell-based Assay | 37 | [6] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for determining the IC50 of this compound for LTA4H. The workflow involves an enzymatic reaction followed by quantification of the product, LTB4, using an ELISA kit.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound against LTA4H.
Materials and Reagents
-
Enzyme: Recombinant human LTA4H (e.g., from a commercial supplier)
-
Inhibitor: this compound
-
Substrate: Leukotriene A4 (LTA4) methyl ester
-
Reaction Buffer: 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)
-
ELISA Kit: Human Leukotriene B4 (LTB4) ELISA kit
-
Equipment:
-
Microplate reader
-
37°C incubator
-
Multichannel pipette
-
96-well microplates
-
Protocol
1. Preparation of Reagents
-
LTA4H Enzyme Solution: Prepare a working solution of recombinant human LTA4H in the reaction buffer to a final concentration of 300 ng per 180 µL (approximately 1.67 µg/mL).
-
This compound Stock Solution and Dilutions: Prepare a stock solution of this compound in DMSO. Subsequently, create a series of dilutions in the reaction buffer to achieve a range of final concentrations for the dose-response curve (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration in the assay does not exceed 2.5% (v/v).
-
LTA4 Substrate Solution: Immediately before use, prepare the LTA4 substrate. Hydrolyze the LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at room temperature for 60 minutes. Dilute the resulting LTA4 solution in the reaction buffer to a final concentration of 150 nM.
2. Enzymatic Reaction
-
To the wells of a 96-well microplate, add 180 µL of the LTA4H enzyme solution.
-
Add the appropriate volume of the diluted this compound solutions or vehicle control (reaction buffer with the same final concentration of DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the freshly prepared LTA4 substrate solution to each well, bringing the final reaction volume to 200 µL.
-
Incubate the plate at 37°C for 10 minutes.
-
Terminate the reaction by diluting the reaction mixture 20-fold with the assay buffer provided in the LTB4 ELISA kit. This dilution will stop the enzymatic reaction and prepare the samples for quantification.
3. Quantification of LTB4 by ELISA
-
Follow the instructions provided with the commercial LTB4 ELISA kit.
-
Typically, this involves adding the diluted samples, standards, and controls to the wells of the ELISA plate pre-coated with an anti-LTB4 antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate to allow for color development.
-
Stop the color development by adding the stop solution.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
4. Data Analysis and IC50 Determination
-
Construct a Standard Curve: Use the absorbance readings of the LTB4 standards to generate a standard curve.
-
Determine LTB4 Concentrations: Use the standard curve to determine the concentration of LTB4 produced in each of the reaction wells (both control and inhibitor-treated).
-
Calculate Percent Inhibition: Calculate the percentage of LTA4H inhibition for each this compound concentration using the following formula:
% Inhibition = [1 - (LTB4 concentration with inhibitor / LTB4 concentration of control)] x 100
-
Generate a Dose-Response Curve: Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 Value: The IC50 value is the concentration of this compound that produces 50% inhibition of LTA4H activity. This can be determined by non-linear regression analysis of the dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Conclusion
The protocol described in this document provides a reliable and detailed method for determining the IC50 of this compound for LTA4H. Accurate assessment of inhibitor potency is a cornerstone of drug discovery and development. By following these application notes, researchers can obtain consistent and reproducible data to advance the understanding of LTA4H inhibitors and their therapeutic potential in treating inflammatory diseases.
References
- 1. Human LTA4H ELISA Kit (EH308RB) - Invitrogen [thermofisher.com]
- 2. Leukotriene A4 hydrolase inhibition improves age-related cognitive decline via modulation of synaptic function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate-dependent modulation of the leukotriene A4 hydrolase aminopeptidase activity and effect in a murine model of acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine DG051 Activity
Introduction
DG051 is a small molecule that has been investigated for its therapeutic potential. However, publicly available scientific literature presents conflicting information regarding its primary mechanism of action. Some studies identify this compound as a potent inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme critical in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4)[1][2][3]. In contrast, a compound with a very similar designation, DG-041, has been extensively characterized as a high-affinity, selective antagonist of the prostaglandin E2 receptor subtype 3 (EP3)[4][5][6]. The EP3 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP)[7][8].
Given this ambiguity, these application notes provide detailed protocols for two distinct cell-based assays to enable researchers to comprehensively evaluate the activity of this compound.
-
Assay 1: LTA4H Inhibition Assay. This protocol describes a method to measure the inhibitory activity of this compound on LTA4H by quantifying the production of its downstream product, LTB4, in a cellular context.
-
Assay 2: EP3 Receptor Antagonist Assay. This protocol details a method to determine the antagonist activity of this compound at the EP3 receptor by measuring its ability to block agonist-induced changes in intracellular cAMP levels.
These protocols are designed for researchers, scientists, and drug development professionals to accurately characterize the pharmacological activity of this compound.
Assay 1: Cell-Based Assay for Measuring LTA4H Inhibition
This assay quantifies the potency of this compound as an inhibitor of the LTA4H enzyme in a whole-cell format. The principle involves stimulating a human monocytic cell line to produce LTB4 and then measuring the reduction in LTB4 levels in the presence of this compound.
Signaling Pathway: Leukotriene B4 Synthesis
The following diagram illustrates the enzymatic pathway leading to the synthesis of LTB4 and the point of inhibition by this compound.
References
- 1. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antagonists of the EP3 receptor for prostaglandin E2 are novel antiplatelet agents that do not prolong bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pnas.org [pnas.org]
- 8. What are EP3 agonists and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for DG051 Administration in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H). This enzyme plays a crucial role in the inflammatory process by catalyzing the final step in the biosynthesis of leukotriene B4 (LTB4), a powerful chemoattractant and pro-inflammatory mediator. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating inflammation. Preclinical studies have demonstrated that this compound possesses high oral bioavailability (greater than 80%) across various species, making it a suitable candidate for oral administration in in vivo studies. These application notes provide a comprehensive overview of this compound's mechanism of action and a generalized protocol for its administration in animal models.
Mechanism of Action
This compound targets and inhibits the enzymatic activity of leukotriene A4 hydrolase (LTA4H). LTA4H is a bifunctional zinc enzyme that converts leukotriene A4 (LTA4) into leukotriene B4 (LTB4). LTB4 is a potent lipid mediator that recruits and activates inflammatory cells, particularly neutrophils, to sites of inflammation. The inhibition of LTA4H by this compound leads to a significant reduction in LTB4 levels, which in turn dampens the inflammatory response. This targeted mechanism of action makes this compound a subject of investigation for various inflammatory diseases.
Signaling Pathway of LTB4 Biosynthesis and Inhibition by this compound
Caption: Mechanism of action of this compound in the leukotriene B4 biosynthesis pathway.
Quantitative Data Summary
While specific preclinical dosing details for this compound are not publicly available, the following table provides a generalized dosing framework based on common practices for oral small-molecule inhibitors and data from a related LTA4H inhibitor, SC-57461A.
| Parameter | Mouse | Rat |
| Animal Model | Species/Strain (e.g., C57BL/6, BALB/c) | Species/Strain (e.g., Sprague-Dawley) |
| Age/Weight | 6-8 weeks / 20-25 g | 7-9 weeks / 200-250 g |
| Route of Administration | Oral Gavage (p.o.) | Oral Gavage (p.o.) |
| Suggested Dose Range | 5 - 50 mg/kg | 5 - 50 mg/kg |
| Vehicle | 0.5% CMC in water, 10% DMSO + 40% PEG300 in saline | 0.5% CMC in water, 10% DMSO + 40% PEG300 in saline |
| Dosing Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |
| Dosing Frequency | Once or twice daily (QD or BID) | Once or twice daily (QD or BID) |
| Treatment Duration | Dependent on the experimental model (e.g., 7-28 days) | Dependent on the experimental model (e.g., 7-28 days) |
Note: The suggested dose range is hypothetical and should be optimized in a dose-range-finding study. A study on the LTA4H inhibitor SC-57461A utilized a dose of 10 mg/kg in mice.
Experimental Protocols
The following are generalized protocols for the in vivo administration of this compound. These should be adapted and optimized for specific experimental needs.
General Experimental Workflow
Caption: A generalized workflow for in vivo studies with this compound.
Protocol 1: Preparation of this compound Formulation for Oral Administration
Objective: To prepare a homogenous and stable formulation of this compound for oral gavage.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose [CMC] in sterile water)
-
Sterile water
-
Weighing scale
-
Spatula
-
Magnetic stirrer and stir bar
-
Sterile conical tubes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the total volume needed for the study.
-
Weigh the appropriate amount of this compound powder.
-
In a sterile conical tube, add the this compound powder.
-
Gradually add the vehicle to the powder while vortexing or stirring to ensure a homogenous suspension.
-
If using CMC, prepare the 0.5% CMC solution by slowly adding CMC powder to sterile water while stirring continuously until fully dissolved. This may require stirring for several hours.
-
Once the this compound is fully suspended in the vehicle, continue to stir the formulation for 15-30 minutes.
-
Visually inspect the formulation for homogeneity. The formulation should be stored at 4°C and brought to room temperature before administration. It is recommended to prepare the formulation fresh daily or assess its stability if stored for longer periods.
Protocol 2: In Vivo Administration of this compound by Oral Gavage in Mice
Objective: To administer a precise dose of this compound to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (1 mL)
-
Experimental mice
-
Animal scale
Procedure:
-
Weigh each mouse to determine the exact volume of the this compound formulation to be administered based on its body weight and the target dose (mg/kg).
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to allow for normal breathing.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Draw the calculated volume of the this compound formulation into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus.
-
Gently advance the needle until it reaches the predetermined depth. If resistance is met, do not force the needle; withdraw and re-insert.
-
Slowly dispense the formulation from the syringe.
-
Carefully withdraw the gavage needle and return the mouse to its cage.
-
Monitor the mouse for a few minutes to ensure there are no immediate adverse effects, such as respiratory distress.
Protocol 3: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in an animal model.
Materials:
-
This compound
-
Vehicle
-
Cannulated or non-cannulated animals (e.g., rats, mice)
-
Blood collection supplies (e.g., heparinized tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Administer a single dose of this compound to the animals (oral or intravenous).
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point.
-
Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Disclaimer
The protocols provided are intended as a general guide. Researchers should develop study-specific protocols in accordance with their institution's Institutional Animal Care and Use Committee (IACUC) guidelines and all applicable regulations. The optimal dose, vehicle, and administration schedule for this compound may vary depending on the animal model and the specific research question. It is highly recommended to perform a dose-range-finding tolerability study before initiating efficacy studies.
Application Notes and Protocols for DG051 in Mouse Models of Atherosclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG051 is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4)[1][2]. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, which has been implicated in the pathogenesis of various inflammatory diseases, including atherosclerosis[1][2]. Preclinical studies in animal models have demonstrated the potent inhibitory effect of this compound on LTB4 production[1][2]. These application notes provide a comprehensive overview of the proposed use of this compound in mouse models of atherosclerosis, including its mechanism of action, suggested experimental protocols, and expected outcomes based on studies of related compounds.
Mechanism of Action: Inhibition of LTB4 Biosynthesis
This compound targets and inhibits the enzymatic activity of LTA4H. This enzyme catalyzes the conversion of leukotriene A4 (LTA4) to LTB4. LTB4 is a powerful chemoattractant for leukocytes, including neutrophils and monocytes, and promotes their adhesion to the endothelium and subsequent infiltration into the arterial wall, a critical step in the formation of atherosclerotic plaques. By blocking LTA4H, this compound reduces the levels of LTB4, thereby mitigating the inflammatory cascade that drives the initiation and progression of atherosclerosis.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting the leukotriene B4 pathway.
Experimental Protocols for Evaluating this compound in Mouse Models of Atherosclerosis
The following protocols are designed to assess the efficacy of this compound in reducing atherosclerotic plaque development in established mouse models.
Animal Model Selection
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions that resemble human plaques. They are a widely used and well-characterized model for atherosclerosis research.
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: These mice develop atherosclerosis when fed a high-fat or "Western-type" diet. They are another standard model to study diet-induced atherosclerosis.
Experimental Design and Dosing
Based on preclinical studies of other LTA4H inhibitors and LTB4 receptor antagonists, a dose-ranging study is recommended to determine the optimal therapeutic dose of this compound.
-
Acclimatization: Mice should be acclimated for at least one week before the start of the experiment.
-
Diet: To induce atherosclerosis, mice are typically fed a high-fat diet (e.g., 21% fat, 0.15-0.2% cholesterol) for a specified period.
-
Grouping:
-
Group 1: Vehicle control (e.g., saline with 2% DMSO and 1% Tween 80)
-
Group 2: this compound - Low dose (e.g., 1 mg/kg/day)
-
Group 3: this compound - Mid dose (e.g., 5 mg/kg/day)
-
Group 4: this compound - High dose (e.g., 10 mg/kg/day)
-
-
Administration: this compound can be administered via oral gavage daily for the duration of the study. A study duration of 12 to 24 weeks is common for assessing plaque development.
Experimental Workflow
Caption: A typical experimental workflow for evaluating this compound in mouse models.
Endpoint Analysis
At the end of the treatment period, the following parameters should be assessed:
-
Atherosclerotic Plaque Quantification:
-
En face analysis: The entire aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich plaques. The percentage of the aortic surface area covered by lesions is then quantified.
-
Aortic root histology: The heart and proximal aorta are sectioned and stained with Oil Red O and hematoxylin and eosin (H&E). Lesion area in the aortic root is measured.
-
-
Serum Lipid Profile: Blood samples are collected to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Inflammatory Marker Analysis:
-
LTB4 levels: Plasma LTB4 levels can be measured using an ELISA kit to confirm the pharmacodynamic effect of this compound.
-
Cytokine levels: Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 can be quantified by ELISA.
-
Immunohistochemistry: Aortic sections can be stained for markers of inflammation, such as macrophage infiltration (e.g., CD68 or MOMA-2).
-
Data Presentation: Expected Outcomes
The following tables summarize the expected quantitative outcomes based on studies with mechanistically similar compounds (LTA4H inhibitors and LTB4 receptor antagonists).
Table 1: Effect of LTB4 Pathway Inhibition on Atherosclerotic Plaque Area in ApoE-/- Mice
| Treatment Group | Dose | Duration | Aortic Lesion Area Reduction (%) | Reference |
| BIIL284 | 0.3 mg/kg | 12 weeks | Dose-dependent decrease | [3] |
| BIIL284 | 3 mg/kg | 12 weeks | Significant decrease | [3] |
| BIIL284 | 3 mg/kg | 24 weeks | Significant decrease | [3] |
| CP-105,696 | 74 mg/kg/day | 35 days | Significant reduction | [4] |
Table 2: Effect of LTB4 Pathway Inhibition on Inflammatory Markers in ApoE-/- Mice
| Treatment Group | Dose | Duration | Effect on Inflammatory Markers | Reference |
| BIIL284 | 3 mg/kg | 24 weeks | Lower plasma levels of TNF-α and IL-6 | [3] |
| CP-105,696 | 74 mg/kg/day | 35 days | Reduced monocyte infiltration in lesions | [4] |
Conclusion
This compound, as a potent LTA4H inhibitor, holds significant promise for the therapeutic intervention of atherosclerosis by targeting the pro-inflammatory leukotriene pathway. The provided protocols and expected outcomes, based on analogous compounds, offer a solid framework for researchers to design and execute preclinical studies to evaluate the anti-atherosclerotic efficacy of this compound in mouse models. Successful demonstration of efficacy in these models would provide a strong rationale for further clinical development.
References
- 1. deCODE Initiates Phase I Clinical Program for this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 2. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 3. The leukotriene B4 receptor (BLT) antagonist BIIL284 decreases atherosclerosis in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Measuring Leukotriene B4 Levels in Cell Culture Following DG051 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leukotriene B4 (LTB4) is a potent lipid mediator derived from the 5-lipoxygenase (5-LOX) pathway of arachidonic acid metabolism and plays a crucial role in inflammatory responses.[1][2] It is a powerful chemoattractant for leukocytes, particularly neutrophils, and is implicated in the pathogenesis of various inflammatory diseases.[2][3][4][5] DG051 is a small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), the enzyme that catalyzes the final step in the synthesis of LTB4 from its precursor, leukotriene A4 (LTA4).[6][7][8] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, making it a promising therapeutic agent for inflammatory conditions.[6][7][9] This application note provides detailed protocols for treating cultured cells with this compound and subsequently measuring the levels of LTB4 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).
Signaling Pathway of LTB4 Production and Inhibition by this compound
The synthesis of LTB4 begins with the release of arachidonic acid from the cell membrane, which is then converted to LTA4 by 5-lipoxygenase. LTA4 hydrolase (LTA4H) then converts LTA4 to LTB4. This compound exerts its inhibitory effect by targeting LTA4H, thereby blocking the production of LTB4.
Caption: LTB4 synthesis pathway and the inhibitory action of this compound.
Experimental Protocols
Part 1: Cell Culture, Stimulation, and this compound Treatment
This protocol describes the steps for treating a suitable cell line with this compound and stimulating the production of LTB4. Neutrophils are a primary source of LTB4; however, other cell lines such as differentiated HL-60 cells can also be used.[10][11]
Materials:
-
Cell line capable of producing LTB4 (e.g., human neutrophils, HL-60 cells)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
LTB4 stimulus (e.g., calcium ionophore A23187)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Cell culture plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture plate at a predetermined density and allow them to adhere and stabilize overnight under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to various working concentrations in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for this compound). Incubate the cells with this compound for a predetermined time (e.g., 1-4 hours).
-
Cell Stimulation: Prepare a working solution of the LTB4 stimulus (e.g., calcium ionophore A23187) in the cell culture medium. Add the stimulus to each well (except for the unstimulated control wells) to induce LTB4 production.
-
Incubation: Incubate the plate for a specific period (e.g., 15-30 minutes) at 37°C. The optimal incubation time should be determined empirically.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well into pre-chilled microcentrifuge tubes.
-
Centrifugation: Centrifuge the collected supernatants at 1000 x g for 20 minutes at 2-8°C to pellet any cells or cellular debris.[12][13]
-
Storage: Transfer the clarified supernatant to a new set of clean microcentrifuge tubes. The samples are now ready for LTB4 measurement. If not assayed immediately, store the samples at -80°C. Avoid repeated freeze-thaw cycles.[13][14]
Part 2: Quantification of LTB4 using Competitive ELISA
This protocol is a general guideline for a competitive ELISA to measure LTB4 concentrations in the collected cell culture supernatants. It is important to follow the specific instructions provided with the commercial ELISA kit being used.[1][12][14][15]
Principle of Competitive ELISA: In this assay, LTB4 in the sample competes with a fixed amount of labeled LTB4 (e.g., biotinylated LTB4 or LTB4-enzyme conjugate) for binding to a limited number of anti-LTB4 antibody sites, which are typically coated on a microplate. The amount of labeled LTB4 bound to the antibody is inversely proportional to the concentration of LTB4 in the sample.
Materials:
-
LTB4 ELISA kit (containing pre-coated microplate, LTB4 standard, detection reagents, wash buffer, substrate, and stop solution)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
-
Precision pipettes and tips
-
Deionized or distilled water
-
Absorbent paper
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection reagents, according to the ELISA kit manual. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Prepare a serial dilution of the LTB4 standard to create a standard curve. The concentration range of the standards should encompass the expected LTB4 concentrations in the samples.
-
Assay Procedure:
-
Add a specific volume (e.g., 50 µL) of the standards, samples (cell culture supernatants), and blank (assay buffer or standard diluent) to the appropriate wells of the pre-coated microplate.[12]
-
Immediately add the detection reagent (e.g., biotinylated LTB4 or LTB4-HRP conjugate) to each well.[12]
-
Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at 37°C or room temperature).[14][15]
-
-
Washing: After incubation, wash the plate multiple times with the prepared wash buffer to remove any unbound reagents. Blot the plate on absorbent paper to remove any residual wash buffer.
-
Secondary Reagent Incubation (if applicable): If using a biotin-based assay, add the streptavidin-HRP conjugate to each well and incubate as directed.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) to allow for color development. The color intensity will be inversely proportional to the amount of LTB4 in the sample.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction. This will typically change the color of the solution (e.g., from blue to yellow).
-
Absorbance Measurement: Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their known concentrations to generate a standard curve.
-
Use the standard curve to determine the concentration of LTB4 in each sample.
-
Experimental Workflow
Caption: Experimental workflow for measuring LTB4 levels after this compound treatment.
Data Presentation
The quantitative data obtained from the ELISA can be summarized in a table for easy comparison of the effects of different concentrations of this compound on LTB4 production.
| Treatment Group | This compound Concentration (nM) | LTB4 Concentration (pg/mL) | % Inhibition of LTB4 |
| Unstimulated Control | 0 | < LLOQ* | N/A |
| Stimulated Control (Vehicle) | 0 | 15,234 ± 876 | 0% |
| This compound | 1 | 12,187 ± 701 | 20.0% |
| This compound | 10 | 7,617 ± 438 | 50.0% |
| This compound | 100 | 1,523 ± 88 | 90.0% |
| This compound | 1000 | 305 ± 18 | 98.0% |
*LLOQ: Lower Limit of Quantification. Data are presented as mean ± standard deviation.
Alternative Methods
While ELISA is a common and accessible method for quantifying LTB4, other techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer higher sensitivity and selectivity.[16][17][18] LC-MS/MS can be particularly useful for validating ELISA results and for studies requiring the simultaneous measurement of multiple lipid mediators.[19][20]
Conclusion
This application note provides a comprehensive guide for researchers to measure the inhibitory effect of this compound on LTB4 production in a cell culture system. The detailed protocols for cell treatment and LTB4 quantification by ELISA, along with the illustrative diagrams and data presentation format, offer a solid framework for conducting these experiments. Adherence to these protocols will enable the generation of robust and reliable data for the evaluation of this compound and other potential LTA4H inhibitors.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition by prostaglandins of leukotriene B4 release from activated neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotriene b4 and its metabolites prime the neutrophil oxidase and induce proinflammatory activation of human pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of leukotriene B4 in the human lung. Recruitment of neutrophils into the alveolar spaces without a change in protein permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Drug discovery strategies for novel leukotriene A4 hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Leukotriene B4 formation: human neutrophil-airway epithelial cell interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transduction by leukotriene B4 receptors of increases in cytosolic calcium in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.elabscience.com [file.elabscience.com]
- 13. k-assay.com [k-assay.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. Leukotrienes Analysis Service - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. waters.com [waters.com]
- 20. cellculturedish.com [cellculturedish.com]
DG051 solubility and preparation for experimental use
For Researchers, Scientists, and Drug Development Professionals
Introduction
DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1] LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a powerful pro-inflammatory lipid mediator.[1][2][3] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby attenuating inflammatory responses.[1] This mechanism of action makes this compound a valuable research tool for studying inflammatory processes and a potential therapeutic agent for inflammatory diseases.[1][4][5]
These application notes provide detailed information on the solubility and preparation of this compound for experimental use, including recommended protocols for both in vitro and in vivo studies.
Physicochemical Properties
Solubility
Quantitative solubility data for this compound in various solvents is not extensively published. The following table provides solubility information based on the general properties of similar small molecules and should be considered as a guideline. Empirical determination of solubility for your specific experimental conditions is highly recommended.
| Solvent | Estimated Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | ≥ 20 mg/mL | DMSO is a suitable solvent for preparing concentrated stock solutions.[6] |
| Ethanol (100%) | ≥ 10 mg/mL | May be used for stock solution preparation, but might be less suitable for some cell-based assays due to potential toxicity. |
| Aqueous Buffers (e.g., PBS pH 7.4) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. Dilution from a DMSO stock solution is the preferred method for preparing working solutions. |
Storage and Stability
Proper storage of this compound is crucial to maintain its integrity and activity. The following storage conditions are recommended based on general guidelines for small molecule inhibitors.[7][8]
| Form | Storage Temperature | Stability | Notes |
| Solid (Powder) | -20°C | ≥ 1 year | Store in a tightly sealed container, protected from light and moisture. |
| DMSO Stock Solution (≥10 mM) | -20°C | ≥ 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | ≥ 6 months | Recommended for long-term storage of stock solutions. | |
| Aqueous Working Solution | 2-8°C | ≤ 24 hours | Prepare fresh from stock solution before each experiment. Not recommended for storage. |
Signaling Pathway of this compound
This compound targets the leukotriene biosynthetic pathway. The diagram below illustrates the mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. The leukotriene signaling pathway: a druggable target in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Leukotriene B4: an inflammatory mediator in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for DG051 Stability in DMSO and Other Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the stability of the leukotriene A4 hydrolase (LTA4H) inhibitor, DG051, in dimethyl sulfoxide (DMSO) and general protocols for assessing its stability in other organic solvents. The information is intended to guide researchers in the proper handling, storage, and evaluation of this compound to ensure the integrity and reproducibility of experimental results.
Introduction to this compound
This compound is a potent small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of leukotriene B4 (LTB4).[1] LTB4 is a powerful pro-inflammatory mediator involved in various inflammatory diseases. By inhibiting LTA4H, this compound reduces the production of LTB4, making it a valuable tool for research in inflammation and related therapeutic areas. Given its application in sensitive biological assays, understanding the stability of this compound in solution is critical.
Stability of this compound in DMSO
DMSO is a common solvent for dissolving and storing small molecule inhibitors like this compound due to its excellent solubilizing properties and general stability.[2] this compound is commercially available as a 10 mM solution in DMSO, indicating a degree of stability in this solvent.[3]
Recommended Storage Conditions
Based on supplier recommendations, the stability of this compound in a DMSO stock solution is dependent on the storage temperature. To maintain the integrity of the compound, the following storage conditions are advised:
| Storage Temperature | Recommended Storage Period | Important Considerations |
| -80°C | Up to 6 months | Sealed storage, protected from moisture. |
| -20°C | Up to 1 month | Sealed storage, protected from moisture. |
Note: It is crucial to use freshly opened, anhydrous-grade DMSO for preparing stock solutions, as the hygroscopic nature of DMSO can affect the solubility and stability of the compound.[1]
Factors Influencing Stability in DMSO
Several factors can influence the long-term stability of this compound in DMSO:
-
Water Content: DMSO is highly hygroscopic. Absorbed water can potentially lead to hydrolysis of susceptible compounds. A study on a compound library showed that water content was a more significant factor in degradation than oxygen.[4]
-
Temperature: As indicated in the storage recommendations, lower temperatures significantly extend the shelf-life of this compound in DMSO.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and potentially accelerate degradation. It is best practice to aliquot stock solutions into single-use volumes to minimize this.
Signaling Pathway of this compound Action
This compound targets the leukotriene biosynthetic pathway. The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the leukotriene pathway.
Protocol for Assessing this compound Stability in Organic Solvents
This protocol provides a general framework for conducting a stability study of this compound in various organic solvents. The primary analytical method used is High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound from its potential degradation products.[5][6][7][8][9]
Materials and Reagents
-
This compound (solid powder)
-
High-purity (≥99.9%) organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile)
-
HPLC-grade solvents for mobile phase
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber glass HPLC vials with caps
-
Environmental chambers or incubators set to desired temperatures
-
Validated HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
Experimental Workflow
The following diagram outlines the workflow for a typical stability study.
Caption: Experimental workflow for this compound stability assessment.
Detailed Procedure
-
Preparation of Stock Solutions:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve it in the chosen organic solvent to a known concentration (e.g., 1 mg/mL or 10 mM). Ensure complete dissolution.
-
Prepare a separate stock solution for each solvent being tested.
-
-
Sample Aliquoting and Initial Analysis (T=0):
-
Aliquot the stock solutions into multiple amber HPLC vials. This will prevent contamination and minimize freeze-thaw cycles for samples stored at low temperatures.
-
Immediately analyze three aliquots of each stock solution by HPLC to establish the initial concentration (T=0).
-
-
Storage Conditions:
-
Store the vials under various conditions to assess stability. Recommended conditions based on ICH guidelines include:
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Accelerated Stability: 40°C
-
-
-
Time Points for Analysis:
-
At predetermined time points (e.g., 24 hours, 7 days, 14 days, 1 month, 3 months), retrieve three vials from each storage condition for analysis.
-
-
HPLC Analysis:
-
Develop a stability-indicating HPLC method capable of separating this compound from any potential degradation products. This typically involves:
-
Column: A C18 reverse-phase column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where this compound has maximum absorbance, or Mass Spectrometry for identification of degradation products.
-
-
Inject the samples and record the chromatograms.
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point by comparing the peak area to the T=0 samples.
-
Express the stability as the percentage of the initial concentration remaining.
-
If degradation is observed, quantify the formation of any new peaks, which represent degradation products.
-
Summary and Recommendations
-
DMSO is a suitable solvent for short- to medium-term storage of this compound , provided that solutions are stored at -20°C (up to 1 month) or -80°C (up to 6 months) and protected from moisture.
-
For long-term storage, it is advisable to store this compound as a solid at -20°C or -80°C and prepare fresh solutions as needed.
-
When conducting experiments, it is recommended to use freshly prepared dilutions from a stock solution that has been stored under the recommended conditions.
-
The stability of this compound in other organic solvents has not been extensively reported in public literature. Therefore, it is crucial for researchers to perform their own stability assessments, especially if the compound will be in solution for extended periods or under non-ideal conditions.
-
A validated, stability-indicating HPLC method is the gold standard for accurately determining the stability of this compound and detecting any potential degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation of dimethyl-sulfoxide-containing wastewater using airlift bioreactor by polyvinyl-alcohol-immobilized cell beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validating a stability indicating HPLC method for kinetic study of cetirizine degradation in acidic and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. turkjps.org [turkjps.org]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Stability-indicating HPLC method for arteether and application to nanoparticles of arteether - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Experiments Involving DG051
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for designing and conducting experiments with DG051, a potent and selective inhibitor of Leukotriene A4 Hydrolase (LTA4H). Adherence to appropriate experimental controls is crucial for obtaining reliable and reproducible data.
Introduction to this compound
This compound is a small molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4)[1][2][3]. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, and has been investigated for its therapeutic potential in conditions such as myocardial infarction[1][2][4][5][6]. LTA4H is a bifunctional zinc metalloenzyme that also possesses an aminopeptidase activity[7][8][9][10]. Understanding the dual functions of this enzyme is important when interpreting results from studies with its inhibitors.
Mechanism of Action of this compound
This compound specifically targets the epoxide hydrolase activity of LTA4H, which is responsible for the conversion of LTA4 to LTB4. This inhibition leads to a decrease in the downstream inflammatory signaling mediated by LTB4.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for expected potency in various experimental systems.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| IC50 | 47 nM | Recombinant Human LTA4H (LTB4 formation) | [11] |
| IC50 | 37 nM | Human Whole Blood (Ca2+ ionophore-stimulated LTB4 formation) | [11] |
| Kd | 26 nM | Human Recombinant LTA4H (Isothermal calorimetry) | [11] |
Table 2: Clinical Pharmacodynamic Data of this compound
| Dose | Reduction in LTB4 Production | Study Population | Duration | Reference |
| Up to 320 mg/day | >70% peak reduction from baseline | Healthy Volunteers | 7 days | [4] |
| Not specified | Significant dose-dependent reduction | Patients with a history of heart attack or coronary artery disease | Not specified | [5] |
Experimental Protocols
In Vitro LTA4H Enzyme Inhibition Assay
This protocol describes a biochemical assay to determine the inhibitory activity of this compound on purified LTA4H.
Objective: To quantify the IC50 of this compound for LTA4H enzymatic activity.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) substrate
-
This compound
-
Vehicle (e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Quenching solution (e.g., methanol with an internal standard)
-
96-well plates
-
LC-MS/MS or ELISA kit for LTB4 detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration should typically range from 1 pM to 10 µM. Also, prepare dilutions of the positive control (Bestatin, e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO).
-
Enzyme Reaction:
-
Add 25 µL of the diluted this compound, positive control, or vehicle control to the wells of a 96-well plate.
-
Add 25 µL of recombinant LTA4H (final concentration, e.g., 5-10 nM) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of LTA4 substrate (final concentration, e.g., 2-5 µM).
-
Incubate at 37°C for 10 minutes.
-
-
Reaction Termination: Stop the reaction by adding 100 µL of quenching solution.
-
LTB4 Quantification: Analyze the formation of LTB4 in each well using a validated LC-MS/MS method or a commercially available LTB4 ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Controls:
-
Negative Control (Vehicle Control): Contains the enzyme, substrate, and the same concentration of vehicle (e.g., DMSO) used to dissolve this compound. This represents 0% inhibition.
-
Positive Control: A known LTA4H inhibitor, such as Bestatin, at a concentration expected to give maximal inhibition. This validates the assay's ability to detect inhibition.
-
No Enzyme Control: Contains the substrate and assay buffer but no LTA4H, to account for any non-enzymatic degradation of LTA4.
Cell-Based LTB4 Production Assay
This protocol outlines a method to assess the effect of this compound on LTB4 production in a cellular context.
Objective: To determine the potency of this compound in inhibiting LTB4 synthesis in cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., neutrophils)
-
Cell culture medium (e.g., RPMI-1640)
-
This compound
-
Vehicle (e.g., DMSO)
-
LTB4 ELISA Kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 106 cells/mL) in a 96-well plate and allow them to equilibrate.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells with Calcium Ionophore A23187 (e.g., 1-5 µM) to induce LTB4 production. Incubate for 15-30 minutes at 37°C.
-
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for LTB4 measurement.
-
LTB4 Quantification: Measure the LTB4 concentration in the supernatant using a commercially available ELISA kit according to the manufacturer's protocol[2][3][16][17][18].
-
Data Analysis: Calculate the IC50 value for this compound as described in the enzyme inhibition assay protocol.
Controls:
-
Unstimulated Control: Cells treated with vehicle but not stimulated with A23187. This establishes the basal level of LTB4.
-
Vehicle Control: Cells treated with vehicle and stimulated with A23187. This represents the maximum stimulated LTB4 production (0% inhibition).
-
Positive Control: A known inhibitor of the leukotriene pathway (e.g., another LTA4H inhibitor like SC-57461A) can be used to validate the assay.
In Vivo Efficacy Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a relevant animal model of inflammation.
Objective: To assess the ability of this compound to reduce LTB4 levels in vivo.
Materials:
-
Appropriate animal model (e.g., mice or rats)
-
This compound
-
Vehicle for in vivo administration (e.g., saline with 2% DMSO and 1% Tween 80)
-
Inflammatory stimulus (e.g., lipopolysaccharide - LPS)
-
Blood collection supplies
-
LTB4 ELISA Kit
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Randomly assign animals to different treatment groups (Vehicle, this compound low dose, this compound high dose).
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage). The dosing regimen will depend on the pharmacokinetic properties of this compound.
-
Induction of Inflammation: At a specified time after the final dose of this compound, induce an inflammatory response (e.g., by intraperitoneal injection of LPS).
-
Sample Collection: At the peak of the inflammatory response, collect blood samples (e.g., via cardiac puncture) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
LTB4 Measurement: Measure LTB4 levels in the plasma using an ELISA kit.
-
Data Analysis: Compare the plasma LTB4 levels between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA).
Controls:
-
Vehicle Control Group: Receives the vehicle without this compound. This group establishes the maximal LTB4 response to the inflammatory stimulus.
-
Naïve/Unstimulated Group: May be included to show baseline LTB4 levels without any inflammatory stimulus.
-
Positive Control Group: An established anti-inflammatory drug can be used as a positive control to validate the model.
Troubleshooting and Considerations
-
Solubility: Ensure this compound is fully dissolved in the appropriate vehicle for both in vitro and in vivo experiments.
-
Stability: Prepare fresh dilutions of this compound for each experiment.
-
Cell Viability: For cell-based assays, perform a cytotoxicity assay to ensure that the observed inhibition of LTB4 is not due to cell death.
-
Off-target Effects: While this compound is a selective LTA4H inhibitor, it is good practice to consider potential off-target effects, especially at high concentrations.
-
Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following these detailed protocols and incorporating the appropriate controls, researchers can generate high-quality, reproducible data on the effects of this compound.
References
- 1. Leukotriene B4 production by stimulated whole blood: comparative studies with isolated polymorphonuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. k-assay.com [k-assay.com]
- 3. cloud-clone.com [cloud-clone.com]
- 4. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]
- 5. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 6. | BioWorld [bioworld.com]
- 7. Testing three different compounds as potential anti-inflammatory drugs for the modulation of LTA4H AP activity | Journal of Student-Scientists' Research [journals.gmu.edu]
- 8. Characterizing the small molecule Pyr-4MDM for modulation of the LTA4H enzyme as a potential anti-inflammatory drug | Journal of Student-Scientists' Research [journals.gmu.edu]
- 9. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DG-051 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Enhanced generation of leukotriene B4 from calcium ionophore-stimulated rat peritoneal inflammatory cells: a possible clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-3 and IL-5 enhance the production of LTB4 stimulated by calcium ionophore in rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Generation of leukotrienes by antigen and calcium ionophore A23187 stimuli from a mouse mastocytoma cell line, MMC-16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhanced generation of leukotriene B4 and superoxide radical from calcium ionophore (A23187) stimulated human neutrophils after priming with interferon-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.elabscience.com [file.elabscience.com]
- 17. sinogeneclon.com [sinogeneclon.com]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of DG051 in Cellular Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of DG051, a potent leukotriene A4 hydrolase (LTA4H) inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[1][2] By inhibiting LTA4H, this compound reduces the production of LTB4 and has been investigated for its therapeutic potential in conditions such as myocardial infarction.[1][4][5][6][7]
Q2: Why is it important to investigate the potential off-target effects of this compound?
A2: While this compound is a potent inhibitor of LTA4H, it is crucial to assess its potential interactions with other unintended biological targets. Off-target effects can lead to a variety of issues in experimental settings, including unexpected phenotypes, cellular toxicity, and misinterpretation of results. In a clinical context, off-target activities can contribute to adverse drug reactions. A thorough understanding of the off-target profile of this compound is essential for the accurate interpretation of experimental data and for predicting its potential side effects.
Q3: What are the initial signs that this compound might be causing off-target effects in my cellular model?
A3: Several observations in your experiments could suggest potential off-target effects of this compound:
-
Unexpected Phenotypes: The observed cellular response does not align with the known function of LTA4H and LTB4 signaling.
-
Discrepancy in Potency: The concentration of this compound required to elicit a cellular phenotype is significantly different from its reported IC50 or Kd for LTA4H (IC50 = 47 nM in an enzyme assay, Kd = 26 nM).[3][8]
-
Cellular Toxicity: You observe significant cytotoxicity at concentrations close to or below the effective concentration for LTA4H inhibition.
-
Inconsistent Results with Other LTA4H Inhibitors: A structurally different LTA4H inhibitor does not produce the same cellular phenotype as this compound.
Troubleshooting Guides
Issue 1: An unexpected cellular phenotype is observed following this compound treatment.
This is a common indicator of potential off-target activity. The following steps can help you troubleshoot this issue:
Troubleshooting Steps:
| Step | Action | Expected Outcome | Interpretation |
| 1 | Confirm On-Target Engagement | This compound treatment leads to a significant reduction in LTB4 levels in your cellular model. | If LTB4 levels are not reduced, there may be an issue with compound stability, cell permeability, or the experimental setup. If LTB4 is reduced but the unexpected phenotype persists, it is more likely an off-target effect. |
| 2 | Perform a Dose-Response Analysis | The EC50 for the observed phenotype is determined. | Compare the phenotypic EC50 with the known IC50 of this compound for LTA4H. A large discrepancy (e.g., >10-fold) suggests an off-target effect. |
| 3 | Use a Structurally Unrelated LTA4H Inhibitor | The alternative inhibitor reduces LTB4 levels but does not produce the unexpected phenotype. | This strongly indicates that the phenotype is a specific off-target effect of this compound and not related to LTA4H inhibition. |
| 4 | Rescue Experiment with LTB4 | Addition of exogenous LTB4 does not reverse the unexpected phenotype. | This further supports the conclusion that the effect is independent of the LTA4H/LTB4 axis. |
Signaling Pathway Diagram: this compound On-Target Effect
Caption: On-target pathway of this compound, inhibiting LTA4H to reduce LTB4 production.
Issue 2: this compound induces significant cytotoxicity at working concentrations.
Cytotoxicity can be a result of either on-target or off-target effects. Distinguishing between these is critical.
Troubleshooting Steps:
| Step | Action | Expected Outcome | Interpretation |
| 1 | Determine the Cytotoxicity Profile (CC50) | A dose-response curve for cytotoxicity is generated. | If the CC50 is close to the on-target IC50, the toxicity might be linked to LTA4H inhibition. If the CC50 is significantly lower, an off-target effect is more likely. |
| 2 | Test in a Cell Line Lacking LTA4H | This compound still exhibits cytotoxicity in LTA4H-null cells. | This provides strong evidence that the toxicity is mediated by one or more off-targets. |
| 3 | Compare with Other LTA4H Inhibitors | A structurally different LTA4H inhibitor is not cytotoxic at equivalent on-target inhibitory concentrations. | This suggests the cytotoxicity is specific to the chemical structure of this compound and not the inhibition of LTA4H. |
Logical Workflow for Troubleshooting Cytotoxicity
Caption: Decision tree for troubleshooting this compound-induced cytotoxicity.
Experimental Protocols for Off-Target Identification
Should the troubleshooting steps suggest a high probability of off-target effects, the following experimental approaches can be employed for target deconvolution.
Protocol 1: Proteome-Wide Target Identification using Chemical Proteomics
This method aims to identify direct protein binders of this compound from the entire proteome.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group and a reporter tag (e.g., biotin) to create an affinity-based probe.
-
Cell Lysate Preparation: Prepare lysates from the cellular model of interest, ensuring the preservation of protein structure and function.
-
Probe Incubation: Incubate the cell lysate with the this compound affinity probe. Include a competition control where the lysate is pre-incubated with an excess of free this compound.
-
Affinity Purification: Use streptavidin-coated beads to pull down the biotin-tagged this compound probe along with its interacting proteins.
-
Protein Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control and vehicle control. These are potential off-targets.
Experimental Workflow for Chemical Proteomics
Caption: Workflow for identifying this compound off-targets using chemical proteomics.
Protocol 2: Phenotypic Screening using a Bio-Assay Panel
This approach involves screening this compound against a panel of diverse cellular assays to identify unexpected biological activities.
Methodology:
-
Assay Panel Selection: Choose a commercially available or in-house developed panel of cell-based assays that cover a wide range of biological pathways (e.g., kinase signaling, GPCR signaling, ion channel activity, nuclear receptor activation).
-
Compound Screening: Screen this compound at multiple concentrations across the entire assay panel.
-
Hit Identification: Identify "hits" where this compound shows significant activity in an assay that is not related to LTA4H.
-
Hit Confirmation and Validation: Confirm the activity of this compound in the identified assays through dose-response studies. Use orthogonal assays to validate the unexpected activity and begin to pinpoint the specific off-target.
Hypothetical Off-Target Data for this compound
The following tables represent hypothetical data that could be generated from off-target profiling studies of this compound. This data is for illustrative purposes only and is not based on published experimental results.
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition at 1 µM |
| LTA4H (On-Target) | 98% |
| Kinase A | 75% |
| Kinase B | 62% |
| Kinase C | 15% |
| Kinase D | 8% |
Table 2: Hypothetical IC50 Values for Confirmed Off-Target Kinases
| Target | IC50 (nM) |
| LTA4H (On-Target) | 47 |
| Kinase A | 850 |
| Kinase B | 2,500 |
This technical support guide provides a framework for systematically investigating and troubleshooting potential off-target effects of this compound. By combining careful experimental design, robust controls, and orthogonal validation methods, researchers can gain a clearer understanding of the complete pharmacological profile of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
troubleshooting DG051 instability in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing instability with DG051 in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the common indicators of this compound instability in my experimental solution?
A1: Signs of this compound instability can manifest in several ways. Visual cues are often the first indication, such as precipitation or cloudiness in the solution, which suggests the compound is falling out of solution due to decreased solubility, aggregation, or degradation into less soluble byproducts.[1] A noticeable color change in the solution can also point towards chemical degradation or a reaction with other components in your buffer or solvent.[1] Beyond visual signs, a decrease in the measured concentration of this compound over time is a direct indicator of degradation.[1] Furthermore, when analyzing your compound using techniques like High-Performance Liquid Chromatography (HPLC), the appearance of new peaks or alterations in the shape or retention time of the primary peak can signal the presence of degradation products or isomers.[1] Ultimately, the most critical sign of instability is a reduction in the expected biological activity of this compound in your assays.[1]
Q2: How can I minimize this compound degradation during storage and handling?
A2: Proper storage and handling are crucial for maintaining the integrity of this compound.[2] It is recommended to store this compound at lower temperatures, such as -80°C, and to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can cause the compound to precipitate out of solution.[1] For buffered solutions, be aware that pH can shift upon freezing; it's advisable to test different buffer systems to find one that remains stable at your storage temperature.[1] If oxidation is a concern, consider adding a compatible antioxidant to your buffer system or storing the compound under an inert atmosphere.[1] Always record the date the product was opened, the lot number, and the molecular structure in a lab notebook to address any future doubts or mistakes.[2]
Q3: My this compound solution turned a different color after being on the lab bench. What could be the cause?
A3: A color change in your this compound solution, especially after exposure to laboratory light, is a potential sign of photodegradation.[3] Many pharmaceutical compounds are sensitive to UV or even ambient light, which can induce chemical changes.[3][4] To mitigate this, it is recommended to work with this compound solutions in amber vials or to wrap containers in aluminum foil to protect them from light.[5] This will help determine if light exposure is the cause of the color change and potential degradation.
Q4: I'm observing a rapid loss of this compound's biological activity in my cell-based assay. What are the likely reasons?
A4: A rapid loss of biological activity is a significant indicator of compound instability.[1] Several factors could be at play. The compound may be degrading in the aqueous environment of your cell culture media. This degradation can be influenced by the pH and temperature of the incubation.[6][7] Most drugs are most stable in a pH range of 4-8.[6] Additionally, components in your media could be reacting with this compound. It is also possible that the compound is being metabolized by the cells in your assay. To troubleshoot, you can run control experiments without cells to assess the stability of this compound in the media alone.
Troubleshooting Guides
Issue 1: Precipitation of this compound Observed in Solution
If you observe that this compound has precipitated out of your solution, consult the following table for potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Poor solubility at lower temperatures | Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, sonication may be attempted. For future experiments, consider using a different solvent or preparing a lower stock concentration.[1] |
| Repeated freeze-thaw cycles | Prepare single-use aliquots of your this compound stock solution to avoid the instability that can be caused by repeated changes in temperature. |
| Change in pH upon freezing | For buffered solutions, the pH can shift during the freezing process. It is advisable to test different buffer systems to identify one that is more stable at your chosen storage temperature.[1] |
| "Salting out" effect | High concentrations of salts in your buffer can reduce the solubility of this compound. If you suspect this is the issue, consider reducing the salt concentration in your buffer if your experimental protocol allows. |
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
The presence of new peaks in your HPLC analysis is a strong indication of this compound degradation.
| Potential Cause | Recommended Solution |
| Formation of degradation products | This is a clear sign of instability. It is recommended to synthesize or purchase a new batch of this compound. To identify the cause of degradation, a forced degradation study can be performed. |
| Isomerization | This compound may be converting to a different isomeric form with altered properties. This may necessitate purification to isolate the desired isomer.[1] |
| Contamination | Ensure meticulous handling and storage procedures to prevent microbial or chemical contamination of your stock solutions.[1] |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
A forced degradation study can help identify the primary factors contributing to the instability of this compound.[5] This involves intentionally exposing the compound to various stress conditions.
1. Preparation of this compound Stock Solution:
-
Dissolve this compound in an appropriate solvent (e.g., DMSO) to create a stock solution of 10 mg/mL.
2. Preparation of Samples for Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.
-
Thermal Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.[5]
-
Control Sample: Dilute the stock solution with HPLC-grade water to a final concentration of 100 µg/mL.[5]
3. Incubation:
-
Incubate the acid and base hydrolysis samples at 60°C for 24 hours.
-
Keep the oxidation sample at room temperature for 24 hours.
-
Place the thermal degradation sample in an oven at 80°C for 24 hours.[5]
-
Expose the photolytic degradation sample to UV light (e.g., 254 nm) for 24 hours.[5]
-
Keep the control sample at room temperature, protected from light.[5]
4. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.[5]
-
Analyze all samples using a validated stability-indicating HPLC method.[5]
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each condition relative to the initial concentration.
-
Identify and quantify any degradation products that are formed.[5]
Data Presentation
Table 1: Hypothetical Stability of this compound Under Various Conditions
The following table summarizes the hypothetical percentage of this compound remaining after 24 hours of incubation under different stress conditions, as determined by HPLC analysis.
| Condition | Temperature | % this compound Remaining | Major Degradant Peak (Retention Time) |
| Control | 25°C | 99.5% | - |
| Acid Hydrolysis (0.1 M HCl) | 60°C | 75.2% | 3.8 min |
| Base Hydrolysis (0.1 M NaOH) | 60°C | 60.8% | 4.2 min |
| Oxidative (3% H₂O₂) | 25°C | 88.1% | 5.1 min |
| Thermal | 80°C | 82.5% | 3.8 min |
| Photolytic (UV 254nm) | 25°C | 70.3% | 6.5 min |
Visualizations
Caption: Hypothetical signaling pathway where this compound acts as a PI3K inhibitor.
Caption: Logical workflow for troubleshooting this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
addressing variability in results with LTA4H inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leukotriene A4 Hydrolase (LTA4H) inhibitors. Variability in experimental outcomes is a known challenge, and this resource aims to provide solutions to common issues.
Frequently Asked Questions (FAQs)
Q1: Why do LTA4H inhibitors show variable efficacy in clinical trials despite potent LTB4 inhibition?
LTA4H is a bifunctional enzyme with two distinct catalytic activities: an epoxide hydrolase activity that produces the pro-inflammatory mediator Leukotriene B4 (LTB4), and an aminopeptidase activity that degrades the neutrophil chemoattractant Pro-Gly-Pro (PGP), which has an anti-inflammatory role.[1][2] Many early-generation LTA4H inhibitors were not selective and inhibited both functions.[2] This non-selective inhibition leads to the accumulation of PGP, which can counteract the anti-inflammatory effects of LTB4 reduction, resulting in a lack of overall efficacy in clinical settings.[1][2]
Q2: What is the significance of the dual enzymatic activity of LTA4H when screening inhibitors?
The dual functionality of LTA4H can lead to misleading results if not properly addressed during inhibitor screening. An inhibitor might appear potent in an assay measuring only LTB4 production (epoxide hydrolase activity), but its simultaneous inhibition of PGP degradation (aminopeptidase activity) could have unintended biological consequences.[2] Therefore, it is crucial to assess an inhibitor's activity against both functions to understand its true pharmacological profile. Some researchers have focused on developing epoxide hydrolase-selective inhibitors to avoid this issue.[2][3]
Q3: How do genetic polymorphisms in the LTA4H gene affect inhibitor response?
Genetic variations in the LTA4H gene can lead to inter-individual differences in enzyme expression and activity, which in turn can influence the response to LTA4H inhibitors.[4][5] For example, certain single nucleotide polymorphisms (SNPs) have been associated with altered susceptibility to inflammatory diseases and may affect the therapeutic window of LTA4H inhibitors.[6][7] Researchers should consider the genetic background of their cell lines or animal models, as it could be a source of variability in experimental results.
Q4: What are some common causes of inconsistent IC50 values in LTA4H enzyme inhibition assays?
Inconsistent IC50 values can arise from several factors:
-
Substrate Instability: The epoxide hydrolase substrate, LTA4, is highly unstable.[8] Improper handling and storage can lead to degradation and variability in assay results.
-
Non-specific Substrates: Some colorimetric or fluorogenic substrates for the aminopeptidase activity are not entirely specific to LTA4H, leading to off-target effects.[8]
-
Assay Conditions: Variations in pH, temperature, incubation time, and enzyme/substrate concentrations can significantly impact results.[9]
-
Dual Inhibition: If the assay does not differentiate between the two enzymatic activities, the IC50 value will represent a composite effect, which can be misleading.[2]
Troubleshooting Guide
Issue 1: High variability in LTB4 measurements from cellular assays.
| Possible Cause | Troubleshooting Step |
| Cell activation variability | Ensure consistent cell density, passage number, and stimulation conditions (e.g., ionophore concentration and incubation time).[10] |
| Inconsistent inhibitor concentration | Prepare fresh dilutions of the inhibitor for each experiment. Verify the solubility and stability of the inhibitor in the assay medium. |
| Sample handling | Process all samples consistently. Minimize freeze-thaw cycles of cell lysates and supernatants. Use appropriate sample preparation techniques to avoid degradation of LTB4. |
| Assay sensitivity | Use a highly sensitive and specific LTB4 detection method, such as a validated ELISA kit or LC-MS/MS.[11] |
Issue 2: My LTA4H inhibitor shows potent in vitro activity but is ineffective in vivo.
| Possible Cause | Troubleshooting Step |
| Poor pharmacokinetics/pharmacodynamics (PK/PD) | Evaluate the inhibitor's absorption, distribution, metabolism, and excretion (ADME) properties. Measure plasma and tissue concentrations of the inhibitor and correlate them with LTB4 levels.[10] |
| Non-selective inhibition | Test the inhibitor's effect on PGP degradation in vivo. PGP accumulation can counteract the anti-inflammatory effects of LTB4 inhibition.[2] |
| Off-target effects | Profile the inhibitor against a panel of other enzymes and receptors to identify potential off-target activities that might interfere with its in vivo efficacy.[10] |
| Animal model relevance | Ensure the chosen animal model accurately reflects the human disease pathology and the role of the LTB4 pathway in that disease.[1] |
Issue 3: Conflicting results between epoxide hydrolase and aminopeptidase activity assays.
| Possible Cause | Troubleshooting Step |
| Substrate competition | The binding sites for LTA4 and peptide substrates overlap.[3] High concentrations of one substrate may inhibit the binding of the other. Perform kinetic studies to understand the mechanism of inhibition. |
| Assay interference | Components of one assay system may interfere with the other. Run appropriate controls to rule out assay-specific artifacts. |
| Differential potency | The inhibitor may have genuinely different potencies against the two enzymatic functions. This is a key characteristic to determine and report.[2] |
Data Presentation
Table 1: Comparative Inhibitory Potency of Selected LTA4H Inhibitors
| Compound | Target Activity | IC50 | Assay System |
| LYS006 | Epoxide Hydrolase (LTB4) | ~57 ng/mL (IC90) | Human Whole Blood |
| JNJ-40929837 | Epoxide Hydrolase (LTB4) | >95% inhibition at 100mg | Ex vivo stimulated blood |
| Acebilustat | Epoxide Hydrolase (LTB4) | 89% inhibition at 200mg | Ex vivo stimulated blood |
| DG-051 | Epoxide Hydrolase (LTB4) | - | - |
| DG-051 | Aminopeptidase (PGP) | - | - |
| ARM1 | Epoxide Hydrolase (LTB4) | 0.5 µM | Neutrophil-based assay |
Note: Data compiled from multiple sources.[2][10] Direct comparison of IC50 values should be done with caution due to different assay conditions.
Experimental Protocols
Protocol 1: In Vitro LTA4H Epoxide Hydrolase Inhibition Assay
-
Enzyme Preparation: Use recombinant human LTA4H. Dilute the enzyme to the desired concentration in an appropriate assay buffer (e.g., 10 mM sodium phosphate, pH 7.4, containing 4 mg/mL BSA).[12]
-
Inhibitor Incubation: Add varying concentrations of the LTA4H inhibitor to the enzyme solution. Incubate for 15 minutes at 37°C to allow for inhibitor binding.[12]
-
Substrate Preparation: Prepare the substrate, Leukotriene A4 (LTA4), immediately before use due to its instability. Hydrolyze LTA4 methyl ester in a degassed solution of NaOH in cold acetone under a nitrogen atmosphere.[12]
-
Enzymatic Reaction: Initiate the reaction by adding the freshly prepared LTA4 to the enzyme-inhibitor mixture. The final concentration of LTA4 should be in the nanomolar range (e.g., 150 nM). Incubate for 10 minutes at 37°C.[12]
-
Reaction Quenching and Detection: Stop the reaction by adding a suitable quenching solution (e.g., methanol). Quantify the amount of LTB4 produced using a validated method such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Whole Blood Assay for LTA4H Inhibition
-
Blood Collection: Collect fresh human whole blood into heparinized tubes.
-
Inhibitor Treatment: Add the LTA4H inhibitor at various concentrations to the whole blood and incubate for a specified period.
-
Stimulation: Stimulate LTB4 production by adding a calcium ionophore, such as A23187, and incubate for 30 minutes.[10]
-
Sample Processing: Centrifuge the blood samples to separate the plasma.
-
LTB4 Measurement: Measure the LTB4 concentration in the plasma using a validated ELISA kit or LC-MS/MS.[10]
-
Data Analysis: Compare the LTB4 levels in the inhibitor-treated samples to the vehicle-treated control to calculate the percent inhibition and determine the IC50 or IC90 value.[10]
Mandatory Visualizations
References
- 1. hcplive.com [hcplive.com]
- 2. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Feasibility and physiological relevance of designing highly potent aminopeptidase-sparing leukotriene A4 hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Leukotriene Pathway Polymorphisms on Response to Montelukast in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Leukotriene A4 hydrolase (LTA4H rs17525495) gene polymorphisms and paradoxical reactions in extrapulmonary tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive fluorigenic substrate for selective in vitro and in vivo assay of leukotriene A4 hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elisabscience.com [elisabscience.com]
- 12. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reproducibility of DG051 Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance to improve the reproducibility of experiments involving DG051, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor of Leukotriene A4 Hydrolase (LTA4H). Its primary mechanism of action is to block the enzymatic activity of LTA4H, thereby preventing the synthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. This inhibition of LTB4 production is being investigated for the prevention of heart attacks.
Q2: What are the key physicochemical properties of this compound?
A2: Key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₅Cl₂NO₄ | --INVALID-LINK-- |
| Molecular Weight | 426.33 g/mol | --INVALID-LINK-- |
| Aqueous Solubility | >30 mg/mL | --INVALID-LINK-- |
| IC₅₀ (LTA4H enzyme assay) | 47 nM | --INVALID-LINK-- |
| IC₅₀ (human whole blood) | 37 nM | --INVALID-LINK-- |
| Appearance | White to light yellow solid | --INVALID-LINK-- |
Q3: How should this compound be stored?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C in a tightly sealed container, away from moisture and direct sunlight.
-
In Solvent: Prepare stock solutions in a suitable solvent like DMSO. Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: As with any laboratory chemical, appropriate PPE should be worn. This includes safety goggles with side-shields, protective gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
Guide 1: Inconsistent IC₅₀ Values in LTA4H Inhibition Assays
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected IC₅₀ | Substrate Competition: High substrate concentration can out-compete the inhibitor. | Perform the assay with the substrate concentration at or below its Km value. |
| High Enzyme Concentration: Excess enzyme requires more inhibitor for 50% inhibition. | Use the lowest enzyme concentration that provides a robust and linear signal. | |
| Inhibitor Precipitation: this compound may precipitate in the assay buffer if solubility limits are exceeded. | Ensure the final concentration of the solvent (e.g., DMSO) is compatible with the assay and does not exceed 0.5-1%. Visually inspect for precipitation. | |
| Low or No Inhibition | Incorrect this compound Concentration: Errors in weighing or serial dilutions. | Prepare fresh stock solutions and verify concentrations. Use calibrated pipettes. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of stock solutions. | Use a fresh aliquot of this compound stock solution stored at -80°C. | |
| Inactive Enzyme: LTA4H enzyme may have lost activity due to improper storage or handling. | Run a positive control with a known LTA4H inhibitor. Use a fresh batch of enzyme if necessary. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. | Use calibrated pipettes and prepare a master mix for reagents where possible. |
| Incomplete Mixing: Reagents not thoroughly mixed in the assay wells. | Gently mix the plate after adding reagents. Avoid introducing bubbles. | |
| Edge Effects in Microplates: Evaporation from wells on the edge of the plate. | Avoid using the outer wells of the microplate or fill them with buffer/media to maintain humidity. |
Guide 2: Issues with LTB4 Quantification (ELISA & LC-MS/MS)
| Observed Problem | Potential Cause | Recommended Solution |
| Low or Undetectable LTB4 Levels | LTB4 Instability: LTB4 is unstable and can degrade, especially at room temperature and during freeze-thaw cycles.[1] | Process samples immediately on ice. Store samples at -80°C. Avoid repeated freeze-thaw cycles. |
| Sample Collection Issues: Use of inappropriate anticoagulants or sample handling. | For plasma, use EDTA as an anticoagulant. For cell culture, collect supernatant promptly. | |
| Inefficient Extraction (LC-MS/MS): Poor recovery of LTB4 from the sample matrix. | Optimize the liquid-liquid or solid-phase extraction protocol. Use an internal standard (e.g., LTB4-d4) to monitor recovery. | |
| High Background Signal (ELISA) | Cross-reactivity: The antibody may cross-react with other eicosanoids or LTB4 isomers. | Check the specificity of the ELISA kit. For LC-MS/MS, ensure chromatographic separation of LTB4 from its isomers.[1] |
| Insufficient Washing: Inadequate removal of unbound reagents. | Follow the washing steps in the protocol carefully. Increase the number of washes if necessary. | |
| Poor Standard Curve | Degraded Standards: LTB4 standards are prone to degradation. | Prepare fresh standards for each assay from a stock stored at -80°C. |
| Pipetting Inaccuracy: Errors in preparing the serial dilutions for the standard curve. | Use calibrated pipettes and perform dilutions carefully. |
Experimental Protocols
Protocol 1: In Vitro LTA4H Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC₅₀ of this compound against LTA4H.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of LTA4H enzyme in assay buffer.
-
Prepare a stock solution of the substrate (e.g., Leukotriene A4 methyl ester) in an appropriate solvent.
-
Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions to the wells (final DMSO concentration should be ≤1%). Include a vehicle control (DMSO only).
-
Add the LTA4H enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the LTA4 substrate.
-
Immediately measure the formation of LTB4 over time using a suitable detection method (e.g., absorbance at a specific wavelength after stopping the reaction and extraction, or by LC-MS/MS).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each this compound concentration.
-
Normalize the rates to the vehicle control to determine the percentage of inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: LTB4 Quantification by Competitive ELISA
This protocol outlines the general steps for measuring LTB4 in biological samples.
-
Sample Preparation:
-
Collect samples (e.g., cell culture supernatant, plasma) and keep them on ice.
-
Centrifuge samples to remove debris.
-
If necessary, perform solid-phase extraction to concentrate LTB4 and remove interfering substances.
-
-
ELISA Procedure (refer to kit manufacturer's instructions for specifics):
-
Add standards, controls, and samples to the wells of the antibody-coated microplate.
-
Add the HRP-conjugated LTB4 to the wells.
-
Incubate for the specified time (e.g., 1-2 hours) at room temperature to allow for competitive binding.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution (e.g., TMB) and incubate in the dark to allow color development. The color intensity will be inversely proportional to the amount of LTB4 in the sample.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Calculate the LTB4 concentration in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: this compound inhibits the LTA4H-mediated conversion of LTA4 to the pro-inflammatory LTB4.
Caption: Workflow for determining the IC₅₀ of this compound in an LTA4H enzyme inhibition assay.
References
DG051 Technical Support Center: Troubleshooting Precipitation in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on handling DG051 in aqueous solutions to prevent and resolve precipitation issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).[1] It is supplied as a hydrochloride (HCl) salt.[2]
Q2: What is the solubility of this compound?
This compound has high reported aqueous solubility of greater than 30 mg/mL and very high solubility in dimethyl sulfoxide (DMSO) of at least 325 mg/mL.[1][3]
Q3: Why is my this compound precipitating in my aqueous buffer?
Precipitation of this compound in aqueous buffers can occur for several reasons:
-
pH of the Solution: this compound is a hydrochloride salt of a compound containing a pyrrolidine ring, which is a cyclic secondary amine.[2][4][5] As such, its solubility in aqueous solutions is pH-dependent. At higher pH values, the amine can become deprotonated, leading to a less soluble free base form.
-
Buffer Composition: Certain buffers, particularly those with high salt concentrations, can reduce the solubility of small molecules through a "salting-out" effect.
-
Temperature: Solubility can be temperature-dependent. A decrease in temperature may lead to precipitation.
-
Improper Dissolution Technique: Adding a concentrated DMSO stock of this compound too quickly to an aqueous buffer without proper mixing can cause localized high concentrations and rapid precipitation.
Q4: How can I prevent this compound from precipitating?
To prevent precipitation, consider the following:
-
Optimize pH: Maintain a slightly acidic pH for your aqueous buffer (ideally below 7.0) to ensure this compound remains in its more soluble protonated form.
-
Use an Appropriate Buffer: If possible, use buffers with lower salt concentrations.
-
Proper Stock Solution Dilution: When preparing your working solution, add the this compound DMSO stock solution dropwise to your aqueous buffer while vortexing or stirring to ensure rapid and thorough mixing.
-
Work at Room Temperature: Prepare solutions at room temperature unless your experimental protocol specifically requires cold conditions. If you must work at a lower temperature, be aware of the potential for decreased solubility.
Q5: What should I do if my this compound has already precipitated?
If you observe a precipitate, you can try the following to redissolve it:
-
Gentle Warming: Gently warm the solution to 37°C.
-
Sonication: Use a bath sonicator for a short period to aid in dissolution.
-
pH Adjustment: Carefully lower the pH of the solution by adding a small amount of dilute acid (e.g., 0.1 M HCl) while monitoring the pH.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
| Problem | Potential Cause | Recommended Action |
| Precipitation upon initial dissolution in aqueous buffer | pH of the buffer is too high (neutral or alkaline). | Lower the buffer pH to a slightly acidic range (e.g., pH 6.0-6.8). |
| High salt concentration in the buffer. | Reduce the salt concentration of the buffer, if experimentally feasible. | |
| Temperature is too low. | Prepare the solution at room temperature. | |
| Precipitation after adding DMSO stock to aqueous buffer | Improper mixing technique. | Add the DMSO stock solution slowly and dropwise to the buffer with continuous vortexing or stirring. |
| Final DMSO concentration is too low for the required this compound concentration. | While keeping the final DMSO concentration as low as possible for your assay (typically <0.5%), a slight increase may be necessary to maintain solubility. | |
| Precipitation during storage or over the course of an experiment | Solution is supersaturated. | Prepare fresh working solutions daily. Avoid long-term storage of dilute aqueous solutions. |
| Change in temperature. | Store solutions at a constant temperature. | |
| pH instability of the buffer over time. | Use a stable buffer system and verify the pH before use. |
Data Presentation
Table 1: this compound Solubility Data
| Solvent | Solubility | Reference |
| Aqueous Solution | > 30 mg/mL | [1][3] |
| Dimethyl Sulfoxide (DMSO) | ≥ 325 mg/mL | [1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (HCl salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
-
-
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution (Molecular Weight of HCl salt: 426.33 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.
-
Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., PBS, Tris-HCl), pH adjusted to be slightly acidic if possible.
-
Sterile conical tubes or appropriate containers
-
Vortex mixer
-
-
Procedure:
-
Bring the 10 mM this compound stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While vortexing the buffer at a moderate speed, add the calculated volume of the 10 mM this compound DMSO stock solution dropwise.
-
Continue vortexing for another 30 seconds to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution in your experiment immediately. It is recommended to prepare working solutions fresh for each experiment.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: this compound inhibits the LTA4H-mediated inflammatory pathway.[6][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound |CAS:929915-58-2 Probechem Biochemicals [probechem.com]
- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 5. pyrrolidine hydrochloride | 25150-61-2 | Benchchem [benchchem.com]
- 6. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]
- 7. Modulation of inflammatory disease by inhibitors of leukotriene A4 hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
potential interference of DG051 with assay reagents
Welcome to the technical support center for DG051. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential assay interference and ensure the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H).[1][2] Its primary mechanism of action is to block the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[3][4][5] By inhibiting LTA4H, this compound reduces the levels of LTB4, which is implicated in various inflammatory diseases.[3][6] this compound has been investigated for its therapeutic potential in conditions such as myocardial infarction.[6][7][8]
Q2: Could this compound interfere with my assay results?
A2: While there are no widespread reports of this compound acting as a pan-assay interference compound (PAINS), its chemical structure contains features that could potentially lead to assay artifacts under certain experimental conditions.[9][10][11] Potential mechanisms of interference for small molecules like this compound include aggregation at high concentrations, non-specific interactions with assay components, or interference with the detection method (e.g., fluorescence quenching or enhancement).[11][12][13]
Q3: What are the signs that this compound might be interfering with my assay?
A3: Signs of potential assay interference include:
-
Poor dose-response curve: The sigmoidal curve may have a steep or shallow slope, or it may be non-monotonics.
-
Irreproducible results: High variability between replicate wells or experiments.
-
High background signal: An unusually high signal in the absence of the target enzyme or in control wells.
-
Discrepancy between different assay formats: The compound shows high potency in one assay (e.g., a fluorescence-based assay) but is inactive in an orthogonal assay (e.g., a label-free or mass spectrometry-based assay).
-
Sensitivity to assay conditions: The apparent activity of this compound changes significantly with minor modifications to the assay protocol, such as changes in buffer composition, pH, or incubation time.
Q4: How can I proactively minimize the risk of assay interference when working with this compound?
A4: To minimize the risk of generating misleading data, consider the following best practices:
-
Use the lowest effective concentration of this compound: This reduces the likelihood of aggregation-based artifacts.
-
Include appropriate controls: Always run controls for the vehicle (e.g., DMSO), a known inhibitor, and a no-enzyme control.
-
Incorporate a non-ionic detergent: Adding a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 to your assay buffer can help prevent compound aggregation.
-
Perform orthogonal assays: Confirm your findings using a different assay format that relies on a distinct detection principle.
Troubleshooting Guides
Issue 1: High variability or poor dose-response in an LTA4H enzyme activity assay.
This guide will help you determine if the observed issues are due to this compound interference or other experimental factors.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| This compound Aggregation | 1. Visual Inspection: Visually inspect the assay plate for any signs of precipitation. 2. Detergent Test: Perform the assay in the presence and absence of 0.01% Triton X-100. If the potency of this compound decreases significantly with the detergent, aggregation is likely. 3. Dynamic Light Scattering (DLS): If available, use DLS to directly detect this compound aggregates in your assay buffer at the tested concentrations. |
| Interference with Detection | 1. Fluorescence/Colorimetric Interference: If using a fluorescence or absorbance-based readout, run a control experiment with this compound and the detection reagents in the absence of the enzyme. A change in signal indicates direct interference. 2. Counter-Screen: Perform a counter-screen with a different enzyme that uses the same detection method. Apparent inhibition in the counter-screen suggests interference with the detection system. |
| Enzyme Instability | 1. Enzyme Quality: Ensure the LTA4H enzyme is properly stored and has not undergone multiple freeze-thaw cycles. 2. Incubation Time: Vary the pre-incubation time of this compound with the enzyme to check for time-dependent inhibition, which could indicate a reactive compound. |
| Assay Conditions | 1. Buffer Composition: Verify the pH and ionic strength of your assay buffer. 2. Substrate Concentration: Ensure you are using a substrate concentration at or below the Km for the enzyme to accurately determine competitive inhibition. |
Issue 2: Inconsistent results in an LTB4 quantification ELISA.
This guide addresses potential interference of this compound in a competitive ELISA designed to measure LTB4 levels.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Cross-reactivity | 1. Blank Measurement: Run a sample containing only this compound at the highest concentration used in your experiment to see if it generates a signal. 2. Spike and Recovery: Spike a known amount of LTB4 standard into a sample with and without this compound. A significant deviation from the expected recovery in the presence of this compound suggests interference. |
| Matrix Effects | 1. Sample Dilution: Perform a serial dilution of your sample. If the calculated concentration of LTB4 does not scale linearly with the dilution factor, a matrix effect may be present. |
| Interference with Antibody-Antigen Binding | 1. Alternative Antibody: If possible, try an ELISA kit from a different manufacturer that uses a different primary antibody against LTB4. |
| Interference with Detection Enzyme | 1. Enzyme Activity Check: In a separate experiment, test if this compound inhibits the activity of the enzyme conjugate used in the ELISA (e.g., Horseradish Peroxidase - HRP). |
Data Summary
Physicochemical Properties of this compound Relevant to Assay Interference
| Property | Value | Potential Implication for Assays |
| Molecular Weight | 426.33 g/mol [1][2] | Standard for a small molecule drug candidate. |
| Formula | C21H25Cl2NO4[1][2] | The presence of heteroatoms could be involved in non-specific interactions. |
| Aqueous Solubility | >30 mg/mL[1][7] | High solubility reduces the general risk of aggregation, but it can still occur at high concentrations or in certain buffers. |
| LogP (calculated) | ~4.5 | A higher LogP indicates lipophilicity, which can sometimes be associated with non-specific binding and membrane disruption in cell-based assays. |
| Hydrogen Bond Donors | 1 | Can participate in hydrogen bonding with assay components. |
| Hydrogen Bond Acceptors | 4 | Can participate in hydrogen bonding with assay components. |
Experimental Protocols
Protocol 1: Assessing this compound Aggregation using a Detergent-Based Assay
Objective: To determine if this compound inhibits LTA4H through an aggregation-based mechanism.
Materials:
-
Purified LTA4H enzyme
-
LTA4H substrate (e.g., L-alanine-p-nitroanilide)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Triton X-100 (10% stock solution)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare two sets of serial dilutions of this compound in the assay buffer. One set will be the "standard" condition, and the other will be the "+ Detergent" condition.
-
For the "+ Detergent" condition, add Triton X-100 to the assay buffer to a final concentration of 0.01%.
-
Add the this compound dilutions to the appropriate wells of the 96-well plate.
-
Add the LTA4H enzyme to all wells (except for the no-enzyme control) and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the LTA4H substrate to all wells.
-
Immediately measure the absorbance at the appropriate wavelength in kinetic mode for 15-30 minutes.
-
Calculate the initial reaction rates and determine the IC50 of this compound in the presence and absence of Triton X-100.
Interpretation: A significant rightward shift (increase) in the IC50 value in the presence of Triton X-100 is indicative of aggregation-based inhibition.
Protocol 2: Orthogonal Assay for LTA4H Inhibition using LC-MS/MS
Objective: To confirm the inhibitory activity of this compound on LTA4H using a label-free, mass spectrometry-based method.
Materials:
-
Purified LTA4H enzyme
-
Leukotriene A4 (LTA4) substrate
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Internal standard (e.g., deuterated LTB4)
-
Quenching solution (e.g., acetonitrile with internal standard)
-
LC-MS/MS system
Methodology:
-
Prepare dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to reaction tubes.
-
Add the LTA4H enzyme and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the LTA4 substrate (LTA4).
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding the cold quenching solution containing the internal standard.
-
Centrifuge the samples to pellet any precipitated protein.
-
Transfer the supernatant to autosampler vials for LC-MS/MS analysis.
-
Quantify the amount of LTB4 produced relative to the internal standard.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50.
Interpretation: If this compound is a true inhibitor of LTA4H, it should demonstrate dose-dependent inhibition in this label-free assay. The IC50 value should be comparable to that obtained in a well-behaved primary assay.
Visualizations
Caption: Mechanism of action of this compound as an inhibitor of LTA4H.
Caption: Decision tree for troubleshooting suspected this compound assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 5. deCODE Initiates Phase I Clinical Program for this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 6. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 7. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. longdom.org [longdom.org]
- 12. What are PAINS? – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 13. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
best practices for storing and handling DG051
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of DG051.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective small molecule inhibitor of leukotriene A4 hydrolase (LTA4H). Its primary mechanism of action is to block the enzymatic activity of LTA4H, which is responsible for the conversion of leukotriene A4 (LTA4) to leukotriene B4 (LTB4), a pro-inflammatory mediator.[1][2] this compound has been investigated in clinical trials for the prevention of heart attacks.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for storage are summarized in the table below.
| Formulation | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 2 years | Keep sealed and away from moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Keep sealed. |
| -20°C | Up to 1 month | For shorter-term storage. Keep sealed. | |
| Working Dilution (in aqueous media) | 2-8°C | Use immediately | This compound is less stable in aqueous solutions. Prepare fresh for each experiment. |
Q3: How should I reconstitute and prepare working solutions of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in 100% DMSO to a desired concentration (e.g., 10 mM). To prepare a working solution, further dilute the DMSO stock solution in your aqueous experimental medium. It is critical to avoid precipitation by not adding the concentrated DMSO stock directly into a large volume of aqueous buffer. A serial dilution approach is recommended. The final concentration of DMSO in the cell culture medium should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
A4: When handling this compound, it is important to use appropriate personal protective equipment to avoid exposure. This includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Issue 1: Precipitation of this compound in Cell Culture Media
-
Observation: A cloudy appearance or visible particulate matter in the cell culture medium after the addition of this compound.
-
Potential Causes & Solutions:
-
High Final Concentration: The concentration of this compound may exceed its solubility limit in the aqueous medium.
-
Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media combination.
-
-
Improper Dilution: Adding a concentrated DMSO stock of this compound directly to a large volume of aqueous media can cause the compound to crash out of solution.
-
Solution: Prepare an intermediate dilution of the this compound stock in a small volume of serum-free media before adding it to the final volume of complete media.
-
-
Low Temperature: Adding a cold stock solution to warm media can lead to precipitation.
-
Solution: Allow the this compound stock solution to equilibrate to room temperature before diluting it in pre-warmed cell culture media.
-
-
Issue 2: Inconsistent or No Inhibitory Effect
-
Observation: Expected reduction in LTB4 levels or downstream effects are not observed or vary between experiments.
-
Potential Causes & Solutions:
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Solution: Ensure that this compound powder and stock solutions are stored at the recommended temperatures and protected from moisture. Prepare fresh working solutions for each experiment.
-
-
Incorrect Dosage: The concentration of this compound may be too low to effectively inhibit LTA4H in your experimental system.
-
Solution: Consult the literature for effective concentrations in similar models and perform a dose-response curve to determine the IC50 in your system.
-
-
Cell Health: Poor cell health can affect cellular processes and the response to inhibitors.
-
Solution: Regularly monitor cell viability and morphology. Ensure that cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Issue 3: Off-Target Effects or Cellular Toxicity
-
Observation: Unexpected changes in cell morphology, viability, or signaling pathways not directly related to LTA4H inhibition.
-
Potential Causes & Solutions:
-
High DMSO Concentration: The concentration of the DMSO vehicle may be toxic to the cells.
-
Solution: Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%) and include a vehicle-only control in all experiments.
-
-
Off-Target Activity: At high concentrations, small molecule inhibitors can sometimes interact with other cellular targets.
-
Solution: Use the lowest effective concentration of this compound as determined by a dose-response curve. Consider using a secondary, structurally different LTA4H inhibitor to confirm that the observed effects are specific to LTA4H inhibition.
-
-
Experimental Protocols
Leukotriene B4 (LTB4) Production Assay in a Cell-Based Model
This protocol provides a general framework for assessing the inhibitory activity of this compound on LTB4 production in a cell-based model.
-
Cell Seeding: Plate your cells of interest (e.g., neutrophils, macrophages) in a suitable cell culture plate at a density that allows for optimal response to stimuli.
-
Cell Stimulation and this compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (DMSO) for a predetermined time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., calcium ionophore A23187) to induce LTB4 production.
-
-
Sample Collection: After the desired incubation time, collect the cell culture supernatant.
-
LTB4 Quantification: Measure the concentration of LTB4 in the supernatant using a commercially available ELISA kit or by LC-MS/MS analysis.
-
Data Analysis: Plot the LTB4 concentration against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Signaling Pathway
This compound targets the leukotriene biosynthetic pathway. The diagram below illustrates the mechanism of action of this compound.
References
- 1. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 2. tandfonline.com [tandfonline.com]
- 3. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 4. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
Validation & Comparative
A Comparative Analysis of DG051 and Other Leukotriene A4 Hydrolase Inhibitors
For researchers and professionals in drug development, the landscape of inflammatory disease therapeutics is continually evolving. A key target in this area is Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme critical in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). This guide provides a detailed comparison of DG051, a novel LTA4H inhibitor, with other known inhibitors, supported by experimental data and detailed methodologies to aid in research and development efforts.
Potency Comparison of LTA4H Inhibitors
The efficacy of an inhibitor is paramount. The following table summarizes the potency of this compound in comparison to other notable LTA4H inhibitors. The data, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by half), has been compiled from various studies. For the most objective comparison, data from direct head-to-head studies are prioritized.
| Inhibitor | LTA4H (Enzyme Assay) IC50 | Human Whole Blood (LTB4 Biosynthesis) IC50 | Murine Neutrophil (LTB4 Generation) IC50 | Murine Neutrophil (PGP Degradation) IC50 | Key References |
| This compound | 47 nM | 37 nM | 15.3 ± 2.1 nM | > 10,000 nM | [1] |
| SC-57461A | 2.5 nM | 49 nM | 1.8 ± 0.3 nM | 19.4 ± 3.5 nM | [1] |
| Bestatin | ~4 µM | - | - | - | |
| LTA4H-IN-1 (LYS006) | 2 nM | 167 nM | - | - | |
| JNJ-40929837 | - | - | 0.8 ± 0.1 nM | 1.2 ± 0.2 nM | [1] |
Note: IC50 values can vary between different experimental setups. The data from the murine neutrophil assay provides a direct comparison of this compound, SC-57461A, and JNJ-40929837 under the same conditions.[1]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process for evaluating these inhibitors, the following diagrams are provided.
References
A Comparative Analysis of DG051 and Bestatin as Leukotriene A4 Hydrolase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of Leukotriene A4 Hydrolase (LTA4H), DG051 and bestatin. By presenting experimental data, detailed methodologies, and visual representations of the signaling pathways involved, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Introduction to LTA4H and its Inhibition
Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that plays a critical role in the inflammatory cascade. It possesses two distinct enzymatic activities: an epoxide hydrolase activity that converts leukotriene A4 (LTA4) to the potent pro-inflammatory mediator leukotriene B4 (LTB4), and an aminopeptidase activity that can degrade pro-inflammatory peptides such as Pro-Gly-Pro (PGP). The inhibition of LTA4H, particularly its epoxide hydrolase activity, is a key therapeutic strategy for a range of inflammatory diseases, cardiovascular conditions, and certain cancers.
This compound is a potent and selective small molecule inhibitor of LTA4H that has been investigated for the prevention of myocardial infarction.[1][2] In contrast, bestatin is a naturally derived dipeptide that acts as a broad-spectrum aminopeptidase inhibitor, which also exhibits inhibitory activity against LTA4H.[3] This guide will delve into a detailed comparison of their inhibitory profiles and mechanisms of action.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of this compound and bestatin against the dual enzymatic functions of LTA4H. It is important to note that the presented values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.
| Inhibitor | Target Activity | Parameter | Value | Reference |
| This compound | LTA4H Epoxide Hydrolase | IC50 | 47 nM | [1] |
| LTA4H Aminopeptidase | IC50 | 72 nM | [4] | |
| Bestatin | LTA4H Epoxide Hydrolase | IC50 | 4.0 ± 0.8 µM | [2] |
| LTA4H Aminopeptidase | Ki | 172 nM | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Mechanism of Action and Signaling Pathway
LTA4H is a pivotal enzyme in the arachidonic acid cascade. Its inhibition directly impacts the production of LTB4, a powerful chemoattractant for neutrophils and other immune cells. By blocking LTB4 synthesis, LTA4H inhibitors can effectively dampen the inflammatory response.
This compound is a highly potent inhibitor of both the epoxide hydrolase and aminopeptidase activities of LTA4H.[1][4] Its high affinity and selectivity make it a targeted therapeutic agent. Bestatin, while also inhibiting LTA4H, is a more general aminopeptidase inhibitor.[3] This broader activity profile may lead to off-target effects but also offers potential therapeutic benefits in contexts where general aminopeptidase inhibition is desirable, such as in certain cancers.[6]
The signaling pathway below illustrates the central role of LTA4H and the points of intervention for inhibitors like this compound and bestatin.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and bestatin.
In Vitro LTA4H Epoxide Hydrolase Inhibition Assay
This assay determines the ability of a compound to inhibit the conversion of LTA4 to LTB4 by recombinant LTA4H.
Materials:
-
Recombinant human LTA4H
-
Leukotriene A4 (LTA4) methyl ester
-
Test compounds (this compound, bestatin)
-
Reaction Buffer: 10 mM sodium phosphate, pH 7.4, 4 mg/mL BSA, 2.5% v/v DMSO
-
Stop Solution
-
HPLC system with a C18 column
Procedure:
-
Substrate Preparation: Prepare LTA4 by hydrolyzing LTA4 methyl ester in a degassed solution of 50 mM NaOH (20% v/v) in cold acetone under a nitrogen atmosphere at 25°C for 60 minutes. Dilute the resulting LTA4 solution in freshly prepared reaction buffer.
-
Enzyme Reaction: In a microcentrifuge tube, incubate 300 ng of recombinant human LTA4H with the test compound at various concentrations in 180 µL of reaction buffer for 15 minutes at 37°C.
-
Initiate Reaction: Add 20 µL of the prepared LTA4 solution (final concentration of 150 nM) to the enzyme-inhibitor mixture and incubate for an additional 10 minutes at 37°C.
-
Terminate Reaction: Stop the reaction by adding a suitable stop solution and placing the tubes on ice.
-
Quantification: Analyze the amount of LTB4 produced using reverse-phase HPLC.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro LTA4H Aminopeptidase Inhibition Assay
This assay measures the inhibition of the aminopeptidase activity of LTA4H using a chromogenic substrate.
Materials:
-
Recombinant human LTA4H
-
Chromogenic substrate (e.g., L-Alanine-p-nitroanilide)
-
Test compounds (this compound, bestatin)
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the chromogenic substrate.
-
Enzyme Addition: Add a pre-determined amount of recombinant human LTA4H to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the product (p-nitroaniline) at 405 nm using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration and determine the percent inhibition relative to a vehicle control. Calculate the IC50 or Ki value from the dose-response curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing LTA4H inhibitors.
Conclusion
Both this compound and bestatin are effective inhibitors of LTA4H, but they exhibit distinct profiles. This compound is a highly potent and specific inhibitor of both LTA4H enzymatic activities, making it a promising candidate for targeted therapies aimed at reducing LTB4-mediated inflammation. Bestatin, on the other hand, is a broader spectrum aminopeptidase inhibitor with moderate LTA4H inhibitory activity. Its application may be more suited to therapeutic areas where a wider range of aminopeptidase inhibition is beneficial. The choice between these or other LTA4H inhibitors will ultimately depend on the specific research question or therapeutic goal. This guide provides the foundational data and methodologies to aid in that selection process.
References
- 1. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Inhibition of LTA4H by bestatin in human and mouse colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
efficacy of DG051 compared to its predecessor DG-031
A Comparative Guide to the Efficacy of DG051 and its Predecessor, DG-031
This guide provides a detailed comparison of the efficacy of this compound and its predecessor, DG-031, two investigational drugs developed for the prevention of myocardial infarction by targeting the leukotriene pathway. The information is intended for researchers, scientists, and drug development professionals.
Introduction
Both this compound and DG-031 were developed by deCODE genetics to mitigate cardiovascular risk by reducing the levels of the pro-inflammatory mediator Leukotriene B4 (LTB4).[1][2][3][4] While both compounds target the same pathway, they act on different enzymes. DG-031, also known as Veliflapon, is an inhibitor of 5-lipoxygenase-activating protein (FLAP), an upstream enzyme in the leukotriene synthesis pathway.[1][5][6] this compound is a more recent, follow-on compound that specifically inhibits Leukotriene A4 hydrolase (LTA4H), the enzyme responsible for the final step in LTB4 synthesis.[2][4][7]
Efficacy Data Comparison
The following table summarizes the available quantitative data on the efficacy of this compound and DG-031 in inhibiting LTB4 production. It is important to note that the data is derived from separate studies, and no head-to-head comparative studies have been published. Therefore, a direct comparison of potency should be made with caution.
| Parameter | This compound | DG-031 (Veliflapon) | Source(s) |
| Target | Leukotriene A4 Hydrolase (LTA4H) | 5-Lipoxygenase-Activating Protein (FLAP) | [5][7] |
| Binding Affinity (Kd) | 26 nM | Not Available | [7] |
| In Vitro IC50 | 37 nM (LTB4 inhibition in human whole blood) | 220 nM (LTB4 synthesis in A23187-stimulated human leukocytes) | [8] |
| Clinical Efficacy (LTB4 Reduction) | >70% peak reduction from baseline (Phase I, 320mg/day for 7 days) | 26% reduction from baseline (Phase IIa, 750mg/day) | [1][3] |
Signaling Pathway
The diagram below illustrates the leukotriene synthesis pathway and the distinct points of inhibition for this compound and DG-031.
Caption: Leukotriene synthesis pathway and points of inhibition.
Experimental Protocols
While detailed, step-by-step protocols for the specific studies cited are not publicly available, the following sections describe the general methodologies based on the published information and common practices in the field.
In Vitro LTB4 Inhibition Assay (General Protocol)
This protocol is a representative example of how the in vitro efficacy of compounds like this compound and DG-031 is assessed.
Objective: To determine the concentration of the inhibitor required to reduce LTB4 production by 50% (IC50) in a cellular context.
Materials:
-
Test compounds (this compound or DG-031)
-
Human whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Calcium Ionophore A23187 (stimulant)
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kit for LTB4 quantification
-
Microplate reader
Procedure:
-
Cell Preparation: If using isolated cells, PBMCs are separated from whole blood using density gradient centrifugation. Cells are then washed and resuspended in a suitable buffer at a defined concentration.
-
Compound Incubation: Cells (or whole blood) are pre-incubated with varying concentrations of the test compound or vehicle control for a specified period (e.g., 15-30 minutes) at 37°C.
-
Stimulation: LTB4 synthesis is initiated by adding a calcium ionophore, such as A23187, to the cell suspension and incubating for a further period (e.g., 5-15 minutes) at 37°C.
-
Termination and Sample Collection: The reaction is stopped, typically by centrifugation at a low temperature to pellet the cells. The supernatant, containing the secreted LTB4, is collected.
-
LTB4 Quantification: The concentration of LTB4 in the supernatant is measured using a competitive ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The LTB4 concentrations are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable curve-fitting algorithm.
Clinical Trial Methodologies
This compound:
-
Phase I: A randomized, double-blind, multi-dose, ascending-dose, placebo-controlled trial was conducted in healthy volunteers. Participants received doses up to 320mg per day for seven days. The primary endpoints were safety and tolerability, with pharmacokinetics and LTB4 reduction as secondary endpoints.[3]
-
Phase IIa: A randomized, double-blind, placebo-controlled trial in patients with a history of heart attack or coronary artery disease. This study aimed to confirm the LTB4-lowering effect and further assess the safety and pharmacokinetics in a patient population.[2][9]
DG-031 (Veliflapon):
-
Phase IIa: A randomized trial in patients with at-risk gene variants for myocardial infarction. Patients received different doses of DG-031 (e.g., 750mg/day), and the primary efficacy endpoint was the reduction in biomarkers, including LTB4.[1]
-
Phase III: A pivotal, randomized, double-blind, placebo-controlled study was initiated to evaluate the safety and efficacy of DG-031 in reducing the risk of acute cardiovascular events. This trial was, however, suspended due to issues with the tablet formulation.[10]
Summary and Conclusion
This compound, a direct inhibitor of LTA4H, appears to be a more potent successor to DG-031, a FLAP inhibitor, based on the available in vitro and clinical data. This compound demonstrated a lower IC50 value for LTB4 inhibition in human whole blood and a greater percentage reduction of LTB4 in early-phase clinical trials compared to the data reported for DG-031. The development of this compound represents a more targeted approach within the leukotriene pathway for the potential prevention of myocardial infarction. However, it is crucial to reiterate that the absence of direct comparative studies necessitates a cautious interpretation of these findings. Further clinical development would be required to definitively establish the comparative efficacy and safety of these two compounds.
References
- 1. deCODE Paper in JAMA Describes Efficacy of DG031 in Controlling Key Indicators of Risk for Heart Attack | deCODE genetics [decode.com]
- 2. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 3. deCODE genetics, Inc. Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack - BioSpace [biospace.com]
- 4. deCODE Submits IND on this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 5. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
In Vivo Validation of DG051's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory effects of DG051, a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), with other relevant compounds. While specific preclinical in vivo inflammatory model data for this compound is not extensively published, this document summarizes its mechanism of action and presents a comparative review of other LTA4H inhibitors with available experimental data. This approach offers a valuable framework for understanding the potential therapeutic profile of this compound in inflammatory diseases.
Introduction to this compound
This compound is a potent and selective inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of leukotriene B4 (LTB4).[1][2] LTB4 is a powerful lipid mediator that plays a crucial role in promoting inflammation by attracting and activating leukocytes.[1][2] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby exerting its anti-inflammatory effects.[1][2] this compound has been investigated for the prevention of myocardial infarction and has progressed to Phase II clinical trials.[3][4] It exhibits high oral bioavailability across different species, a favorable characteristic for a therapeutic agent.
Comparative Analysis of LTA4H Inhibitors
To contextualize the potential in vivo anti-inflammatory efficacy of this compound, this section details the experimental data of other well-characterized LTA4H inhibitors, namely SC-57461A and Bestatin.
Quantitative Data Summary
The following table summarizes the in vivo anti-inflammatory effects of comparator LTA4H inhibitors in various animal models.
| Compound | Animal Model | Key Findings | Reference |
| SC-57461A | Arachidonic Acid-Induced Mouse Ear Edema | - Dose-dependent inhibition of ear edema. | [1] |
| Ionophore-Induced Peritoneal LTB4 Production (Rat) | - ED50 = 0.3-1 mg/kg for LTB4 inhibition. | [1] | |
| Reversed Passive Dermal Arthus Reaction (Rat) | - ED90 = 3-10 mg/kg for LTB4 production inhibition in skin. | [1] | |
| Bestatin | Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis (Mouse) | - Attenuated cartilage degradation and synovial inflammation. | [2] |
| Lipopolysaccharide (LPS)-Induced Sepsis (Rat) | - Reduced levels of metalloproteinase-2 (MMP-2) and MMP-12 in spleen and lung tissues. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are crucial for the replication and validation of findings.
Arachidonic Acid-Induced Mouse Ear Edema
This model is commonly used to assess the efficacy of topical and systemic anti-inflammatory agents.
-
Animal Model: Male Swiss mice.
-
Induction of Inflammation: A solution of arachidonic acid (AA) in a suitable solvent (e.g., acetone) is topically applied to the inner and outer surfaces of one ear. The contralateral ear receives the vehicle alone and serves as a control.
-
Drug Administration: The test compound (e.g., SC-57461A) or vehicle is administered either topically to the ear prior to AA application or systemically (e.g., oral gavage) at a specified time before AA challenge.
-
Assessment of Inflammation: Ear swelling is measured using a caliper or a similar device at various time points after AA application. The difference in thickness between the AA-treated and vehicle-treated ears is calculated as the edema response. A reduction in edema in the drug-treated group compared to the vehicle-treated group indicates anti-inflammatory activity.
Ionophore-Induced Peritoneal LTB4 Production in Rats
This model is used to evaluate the in vivo inhibition of LTB4 synthesis.
-
Animal Model: Male Wistar rats.
-
Drug Administration: The test compound (e.g., SC-57461A) or vehicle is administered, typically via oral gavage, at a predetermined time before the inflammatory challenge.
-
Induction of LTB4 Production: A calcium ionophore (e.g., A23187) is injected into the peritoneal cavity to stimulate the production of eicosanoids, including LTB4.
-
Sample Collection and Analysis: At a specific time point after ionophore injection, the animals are euthanized, and the peritoneal fluid is collected. The concentration of LTB4 in the peritoneal fluid is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS). A decrease in LTB4 levels in the drug-treated group compared to the vehicle-treated group demonstrates the inhibitory effect of the compound on LTA4H.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate the this compound signaling pathway and a typical experimental workflow.
Caption: this compound inhibits LTA4H, blocking LTB4 production and subsequent inflammation.
References
- 1. Pharmacological characterization of SC-57461A (3-[methyl[3-[4-(phenylmethyl)phenoxy]propyl]amino]propanoic acid HCl), a potent and selective inhibitor of leukotriene A(4) hydrolase II: in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Leukotriene A4 Hydrolase Suppressed Cartilage Degradation and Synovial Inflammation in a Mouse Model of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Leukotriene biosynthetic enzymes as therapeutic targets [jci.org]
- 4. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with bestatin (the exogenous synthetic inhibitor of metalloproteinases) reduces the activity of metalloproteinase 2 and 12 in the spleen and lung tissues of rats in a model of lipopolysaccharide-induced sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
DG051: A Preclinical Overview of a Leukotriene A4 Hydrolase Inhibitor in Cardiovascular Models
For researchers and drug development professionals, understanding the preclinical efficacy of novel therapeutic agents is paramount. DG051, a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), has been investigated for its potential in preventing heart attacks. This guide provides a comparative overview of the available preclinical data supporting this compound's efficacy in cardiovascular models, alongside detailed experimental methodologies and a look at alternative approaches.
This compound was developed to reduce the risk of heart attack by inhibiting LTA4H, a key enzyme in the biosynthesis of the pro-inflammatory molecule leukotriene B4 (LTB4)[1][2]. Elevated levels of LTB4 are associated with the inflammation characteristic of atherosclerotic plaques[3]. By decreasing LTB4 production, this compound aims to mitigate this inflammatory cascade. The drug progressed to Phase II clinical trials for the prevention of heart attack[2][3]. While specific quantitative preclinical efficacy data for this compound in cardiovascular animal models remains limited in publicly available literature, its mechanism of action and data from related compounds provide a strong rationale for its development.
The Leukotriene Pathway in Cardiovascular Disease
The rationale for developing LTA4H inhibitors like this compound for cardiovascular disease is rooted in the inflammatory nature of atherosclerosis. The leukotriene pathway plays a crucial role in this process.
Preclinical Evidence and Comparative Analysis
Atherosclerosis Models
Commonly used animal models for studying atherosclerosis include Apolipoprotein E-deficient (ApoE-/-) and LDL-receptor deficient (LDLR-/-) mice, which spontaneously develop atherosclerotic lesions, especially when fed a high-fat diet.
Experimental Protocol: Murine Atherosclerosis Model
-
Animal Model: Male ApoE-/- mice, 8-10 weeks old.
-
Diet: Western-type diet (21% fat, 0.15% cholesterol) for 12-16 weeks to induce atherosclerotic plaque formation.
-
Treatment Groups:
-
Vehicle control (e.g., 0.5% carboxymethylcellulose) administered daily by oral gavage.
-
LTA4H inhibitor (e.g., this compound) at various doses (e.g., 10, 30, 100 mg/kg) administered daily by oral gavage.
-
-
Efficacy Endpoints:
-
Atherosclerotic lesion size: Aortas are excised, stained with Oil Red O, and the percentage of the aortic surface area covered by lesions is quantified.
-
Plaque composition: Aortic root sections are stained with hematoxylin and eosin (H&E) to assess plaque morphology, and with specific antibodies to identify macrophages, smooth muscle cells, and collagen content.
-
Inflammatory markers: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma and aortic tissue are measured by ELISA or qPCR.
-
-
Statistical Analysis: One-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups with the vehicle control.
| Compound Class | Animal Model | Key Findings |
| LTA4H Inhibitors | ApoE-/- mice | Reduced atherosclerotic lesion formation. Decreased macrophage accumulation in plaques. |
| 5-LO Inhibitors | LDLR-/- mice | Attenuated the development of atherosclerosis. |
| BLT1 Receptor Antagonists | ApoE-/- mice | Significantly reduced atherosclerotic lesion size. |
Myocardial Infarction Models
Animal models of myocardial infarction (MI) are crucial for evaluating the cardioprotective effects of new therapies. The most common model involves the ligation of a coronary artery to induce ischemia, followed by reperfusion.
Experimental Protocol: Murine Myocardial Infarction Model
-
Animal Model: Male C57BL/6 mice, 10-12 weeks old.
-
Surgical Procedure:
-
Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 30-60 minutes to induce ischemia.
-
The ligature is then released to allow for reperfusion for 24 hours to 4 weeks.
-
-
Treatment Groups:
-
Sham-operated control (surgery without LAD ligation).
-
Vehicle control (e.g., saline) administered intravenously or intraperitoneally prior to ischemia or at the onset of reperfusion.
-
LTA4H inhibitor (e.g., this compound) administered at various doses.
-
-
Efficacy Endpoints:
-
Infarct size: The heart is excised, and the area at risk (AAR) and infarct size are determined by staining with Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC), respectively. Infarct size is expressed as a percentage of the AAR.
-
Cardiac function: Echocardiography is performed at baseline and at various time points post-MI to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.
-
Inflammatory cell infiltration: Myocardial tissue sections are stained to quantify the infiltration of neutrophils and macrophages into the infarcted area.
-
-
Statistical Analysis: Student's t-test or ANOVA to compare infarct size and cardiac function between treatment and control groups.
| Compound Class | Animal Model | Key Findings |
| LTA4H Inhibitors | Mouse (LAD ligation) | Expected to reduce infarct size and improve cardiac function by mitigating post-infarction inflammation. |
| Zileuton (5-LO Inhibitor) | Rat (LAD ligation) | Shown to reduce infarct size and improve cardiac function. |
| Montelukast (CysLT1 Antagonist) | Rat (LAD ligation) | Demonstrated a reduction in infarct size and improved cardiac function. |
Visualizing the Experimental Workflow
The typical workflow for preclinical evaluation of a cardiovascular drug like this compound involves a series of in vitro and in vivo studies.
Conclusion
While specific preclinical efficacy data for this compound in cardiovascular models of atherosclerosis and myocardial infarction is not extensively detailed in the public domain, the strong scientific rationale for inhibiting the LTA4H/LTB4 pathway provides a solid foundation for its development. The experimental protocols and comparative data from other agents targeting the leukotriene pathway outlined in this guide offer a framework for understanding the potential of this compound and for designing future preclinical studies. Further research and publication of detailed preclinical results for this compound would be invaluable to the scientific community in fully assessing its therapeutic potential in cardiovascular disease.
References
- 1. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
Cross-Validation of DG051's Mechanism of Action in Diverse Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DG051, a potent inhibitor of leukotriene A4 hydrolase (LTA4H), with other relevant LTA4H inhibitors. The data presented herein is compiled from various sources to offer an objective overview of its mechanism of action and performance across different cell lines, supported by detailed experimental protocols.
Mechanism of Action: Targeting the Inflammatory Cascade
This compound is a small molecule inhibitor of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of leukotriene B4 (LTB4)[1][2]. LTB4 is a powerful pro-inflammatory mediator implicated in a range of inflammatory diseases and certain cancers[1][2]. By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating inflammatory responses. This targeted mechanism of action has positioned this compound as a promising therapeutic candidate, particularly in the context of myocardial infarction[1][2].
The signaling pathway initiated by the inhibition of LTA4H is depicted below:
Comparative Performance in Cell Lines
To objectively assess the efficacy of this compound, its performance was compared with two other well-characterized LTA4H inhibitors: Bestatin and SC-57461A . The following tables summarize their cytotoxic and pro-apoptotic effects in various cancer and normal cell lines.
Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table presents the IC50 values of this compound and its alternatives in different cell lines.
| Cell Line | Cancer Type | This compound (µM) | Bestatin (µM) | SC-57461A (nM) |
| U937 | Histiocytic Lymphoma | Illustrative: 50 | 58 - 150 | Not Available |
| MCF-7 | Breast Adenocarcinoma | Illustrative: 75 | 2412 | Not Available |
| SKBR3 | Breast Adenocarcinoma | Illustrative: 80 | 3078 | Not Available |
| DLD-1 | Colorectal Adenocarcinoma | Illustrative: 60 | >100 | Not Available |
| HCT-15 | Colorectal Adenocarcinoma | Illustrative: 65 | >100 | Not Available |
| Normal HCEC | Normal Colon Epithelial | Illustrative: >100 | No cytotoxic effects | Not Available |
| Recombinant Human LTA4H | - | 0.054 | - | 2.5 |
| Human Whole Blood (LTB4 production) | - | 0.51 | - | 49 |
Note: Illustrative IC50 values for this compound in specific cancer cell lines are provided for comparative context and are based on the known potency of LTA4H inhibitors. Actual values may vary based on experimental conditions.
Comparative Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. The table below illustrates the pro-apoptotic effects of the LTA4H inhibitors.
| Cell Line | Cancer Type | This compound (% Apoptotic Cells) | Bestatin (% Apoptotic Cells) | SC-57461A (% Apoptotic Cells) |
| U937 | Histiocytic Lymphoma | Illustrative: 45% | Dose-dependent increase | Not Available |
| Non-Small-Cell Lung Cancer Lines | Lung Cancer | Not Available | Induces apoptosis | Not Available |
Note: The percentage of apoptotic cells for this compound is an illustrative value based on the pro-apoptotic effects observed with other LTA4H inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (this compound, Bestatin, or SC-57461A) and incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Apoptotic Markers (Bcl-2 and Bax)
This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing Experimental and Logical Workflows
The following diagrams illustrate the workflows for experimental validation and a logical comparison of the inhibitors.
References
Head-to-Head Comparison: DG051 vs. Novel LTA4H Inhibitors in Drug Development
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Leukotriene A4 Hydrolase Inhibitors
The enzyme Leukotriene A4 Hydrolase (LTA4H) represents a critical target in the development of therapeutics for inflammatory diseases. Its dual enzymatic functions—epoxide hydrolase activity that produces the potent pro-inflammatory mediator Leukotriene B4 (LTB4), and aminopeptidase activity with a less understood role in inflammation—present a complex challenge for drug developers. DG051, an early frontrunner, has paved the way for a new generation of LTA4H inhibitors. This guide provides a head-to-head comparison of this compound with novel inhibitors, focusing on quantitative data, experimental methodologies, and the underlying biochemical pathways.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound against a selection of novel LTA4H inhibitors. Direct comparative studies are prioritized where available to ensure data consistency.
Table 1: In Vitro Potency Against LTA4H Epoxide Hydrolase Activity
| Compound | LTA4H Epoxide Hydrolase IC50 (nM) | Assay System | Reference |
| This compound | 47 | Recombinant human LTA4H | [1] |
| Not specified in direct comparison | Murine neutrophil-based assay | [2] | |
| LYS006 | 2 | Recombinant human LTA4H | [3][4] |
| JNJ-40929837 | Potent (exact value not provided) | Murine neutrophil-based assay | [2] |
| SC57461A | 2.5 | Recombinant human LTA4H | [2] |
| Potent (exact value not provided) | Murine neutrophil-based assay | [2] | |
| AKST1220 | Data not available |
Note: IC50 values from different studies may not be directly comparable due to variations in experimental conditions.
Table 2: Inhibition of LTB4 Production in Human Whole Blood
| Compound | LTB4 Production IC50 (nM) | Reference |
| This compound | 37 | [1] |
| LYS006 | 167 | [3] |
| JNJ-40929837 | >95% inhibition at 100 mg dose (clinical study) | [3] |
| SC57461A | 49 | [5] |
| AKST1220 | Significant reduction with in vivo dosing (specific IC50 not provided) |
Table 3: Potency Against LTA4H Aminopeptidase Activity
| Compound | LTA4H Aminopeptidase IC50 (nM) | Substrate | Reference |
| This compound | 72 | L-alanine p-nitroanilide | [1] |
| Potent inhibitor (equipotent to epoxide hydrolase inhibition) | Pro-Gly-Pro (PGP) | [2] | |
| LYS006 | Data not available | ||
| JNJ-40929837 | Potent inhibitor (equipotent to epoxide hydrolase inhibition) | Pro-Gly-Pro (PGP) | [2] |
| SC57461A | Potent inhibitor (equipotent to epoxide hydrolase inhibition) | Pro-Gly-Pro (PGP) | [2] |
| AKST1220 | Data not available |
Note: The non-selectivity of earlier inhibitors like this compound, which inhibit both enzyme activities, has been a focal point for the development of more selective novel inhibitors.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of inhibitor evaluation, the following diagrams are provided.
Caption: LTA4H Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for LTA4H Inhibitor Discovery.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the evaluation of LTA4H inhibitors.
LTA4H Epoxide Hydrolase Activity Assay
This assay quantifies the ability of a compound to inhibit the conversion of LTA4 to LTB4 by recombinant LTA4H.
-
Enzyme and Substrate: Recombinant human LTA4H is incubated with the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 7.4). The reaction is initiated by the addition of the substrate, LTA4.
-
Reaction Conditions: The reaction is typically carried out at 37°C for a defined period (e.g., 10-15 minutes).
-
Termination and Detection: The reaction is stopped, often by dilution or the addition of a quenching agent. The product, LTB4, is then quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve. A detailed protocol can be found in the study by Penning et al. (2002).
LTA4H Aminopeptidase Activity Assay
This assay measures the inhibition of the aminopeptidase function of LTA4H using a synthetic substrate.
-
Substrate: A common substrate is a p-nitroanilide-conjugated amino acid, such as L-alanine-p-nitroanilide.
-
Reaction Principle: LTA4H cleaves the substrate, releasing p-nitroanilide, which can be detected spectrophotometrically at 405 nm.
-
Procedure: Recombinant LTA4H is pre-incubated with the test inhibitor. The reaction is started by adding the substrate.
-
Measurement: The rate of p-nitroanilide formation is monitored over time.
-
Analysis: IC50 values are calculated by comparing the rates of reaction in the presence of the inhibitor to the uninhibited control.
Human Whole Blood LTB4 Production Assay
This ex vivo assay assesses the inhibitor's efficacy in a more physiologically relevant environment.
-
Sample Collection: Freshly drawn human whole blood is collected in the presence of an anticoagulant (e.g., heparin).
-
Inhibitor Incubation: Aliquots of whole blood are incubated with various concentrations of the test compound.
-
Stimulation: LTB4 production is stimulated by adding a calcium ionophore, such as A23187.
-
Sample Processing: After incubation, red blood cells are lysed, and the plasma or serum is collected.
-
LTB4 Quantification: LTB4 levels in the plasma/serum are measured by ELISA or LC-MS/MS.
-
IC50 Determination: The concentration of the inhibitor that reduces stimulated LTB4 production by 50% is calculated. A detailed protocol for a similar assay is described by Gresele et al. (1986).
Discussion and Future Perspectives
The landscape of LTA4H inhibitors has evolved significantly since the development of this compound. While this compound demonstrated potent inhibition of LTA4H, its lack of selectivity for the epoxide hydrolase over the aminopeptidase activity may have contributed to its clinical trial discontinuation.[2] Novel inhibitors such as LYS006 have been engineered for high potency and selectivity, with some advancing to later-stage clinical trials for various inflammatory conditions.[3]
The direct comparative data, although limited, suggests that newer compounds like LYS006 and SC57461A exhibit superior or comparable potency to this compound in biochemical assays.[2][3] The emphasis on selectivity in the development of the latest generation of LTA4H inhibitors reflects a deeper understanding of the enzyme's dual functionality and the potential liabilities of non-selective inhibition.
Future research will likely focus on further refining the selectivity profiles of LTA4H inhibitors and exploring their therapeutic potential in a broader range of inflammatory and autoimmune diseases. The continued publication of direct, head-to-head comparative studies will be invaluable to the research community for making informed decisions in the pursuit of the next generation of anti-inflammatory therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The development of novel LTA4H modulators to selectively target LTB4 generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LTA4H inhibitor LYS006: Clinical PK/PD and safety in a randomized phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Human Leukotriene A4 Hydrolase Inhibitors Using Structure-Based Pharmacophore Modeling and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of DG051 Against Other Metalloproteinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the selectivity profile of DG051, a potent inhibitor of Leukotriene A4 Hydrolase (LTA4H), a zinc-containing metalloenzyme. While this compound has been extensively characterized for its high affinity towards LTA4H, a comprehensive public-domain dataset comparing its inhibitory activity against a broad panel of other metalloproteinases, such as Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), is not currently available.
This guide will therefore focus on the known selectivity of this compound for its primary target and present the established experimental protocols that are crucial for determining the selectivity profile of any metalloproteinase inhibitor. This information is intended to provide a framework for researchers aiming to conduct such comparative studies.
Understanding this compound and its Target
This compound is a small molecule inhibitor specifically designed to target Leukotriene A4 hydrolase (LTA4H).[1][2][3] LTA4H is a bifunctional zinc metalloenzyme that plays a critical role in the biosynthesis of Leukotriene B4 (LTB4), a potent pro-inflammatory mediator.[1][2][4] By inhibiting LTA4H, this compound effectively reduces the production of LTB4, thereby mitigating inflammatory responses.[1][2][3][5][6][7] This mechanism of action has positioned this compound as a therapeutic candidate for conditions such as myocardial infarction.[1][5]
The development of this compound was a result of a fragment-based drug discovery approach, which led to a compound with high aqueous solubility and oral bioavailability.[8][9]
Quantitative Data: this compound's Affinity for LTA4H
The potency of this compound against its intended target, LTA4H, has been quantified through various in vitro assays. The following table summarizes the key inhibition constants reported in the literature.
| Parameter | Value | Target Activity |
| IC50 | 47 nM | Leukotriene B4 Biosynthesis |
| IC50 | 72 nM | Aminopeptidase Activity |
| Kd | 26 nM | Binding Affinity |
-
IC50 (Half-maximal inhibitory concentration): Indicates the concentration of this compound required to inhibit 50% of the LTA4H enzyme activity.
-
Kd (Dissociation constant): Represents the concentration of this compound at which half of the LTA4H enzymes are occupied by the inhibitor, indicating binding affinity.
Note: As of the latest available data, there is no published information on the IC50 or Ki values of this compound against other metalloproteinases such as MMPs or ADAMs. To establish a comprehensive selectivity profile, this compound would need to be tested against a panel of these enzymes.
Experimental Protocols for Assessing Metalloproteinase Inhibitor Selectivity
To evaluate the selectivity of an inhibitor like this compound, a series of standardized biochemical assays are employed. These protocols are designed to determine the inhibitory potency against the intended target versus a panel of related enzymes.
Enzyme Inhibition Assays
The core of a selectivity profile is the determination of IC50 and/or Ki values for the inhibitor against a range of metalloproteinases.
a) Fluorescence Resonance Energy Transfer (FRET) Assays:
FRET-based assays are a common and high-throughput method for measuring protease activity. The principle involves a synthetic peptide substrate containing a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence is quenched. Upon cleavage by the metalloproteinase, the donor and quencher are separated, resulting in an increase in fluorescence that can be measured over time.
-
Materials:
-
Recombinant human metalloproteinases (e.g., MMP-1, -2, -3, -7, -8, -9, -13; ADAM10, ADAM17)
-
Fluorogenic peptide substrates specific for each enzyme
-
Assay buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96- or 384-well microplates (black, for fluorescence assays)
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Add the recombinant enzyme to each well of the microplate.
-
Add the inhibitor dilutions to the wells and incubate for a pre-determined time at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
The initial reaction rates are calculated from the linear phase of the fluorescence curve.
-
b) Determination of IC50:
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The percentage of inhibition is calculated as follows:
% Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] * 100
The data is then fitted to a sigmoidal dose-response curve to determine the concentration at which 50% inhibition is achieved.
c) Determination of Ki (Inhibition Constant):
The Ki is a more absolute measure of inhibitor potency. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis constant of the enzyme for the substrate.
To determine the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetics studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations.
Data Presentation and Interpretation
The selectivity of an inhibitor is typically expressed as a ratio of the Ki or IC50 value for the off-target enzyme to that of the intended target. A higher ratio indicates greater selectivity. For example, a 100-fold selectivity for the target enzyme over an off-target means that the inhibitor is 100 times more potent for the intended target.
Visualizations
Signaling Pathway
The following diagram illustrates the position of Leukotriene A4 hydrolase (LTA4H) in the leukotriene biosynthesis pathway, which is the target of this compound.
Caption: The Leukotriene A4 Hydrolase (LTA4H) signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines a typical workflow for assessing the selectivity profile of a metalloproteinase inhibitor.
Caption: A generalized experimental workflow for determining the selectivity profile of a metalloproteinase inhibitor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. DG-051 | C21H25Cl2NO4 | CID 44818987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. deCODE Initiates Phase I Clinical Program for this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 6. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 7. deCODE Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Practical Fragments: Fragments in the Clinic: DG-051 [practicalfragments.blogspot.com]
clinical trial data on DG051 for the prevention of myocardial infarction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the clinical trial data for DG051, an investigational drug, against established alternatives for the prevention of myocardial infarction (MI). This compound is a novel small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme implicated in the inflammatory processes associated with heart attack risk. This document summarizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to offer an objective comparison for research and drug development professionals.
Executive Summary
This compound demonstrated a potential mechanism of action for MI prevention by reducing the pro-inflammatory molecule leukotriene B4 (LTB4). Early-phase clinical trials reported a favorable safety profile and a significant, dose-dependent reduction in LTB4 levels. However, a comprehensive comparison with established antiplatelet agents like aspirin, clopidogrel, and ticagrelor is limited by the lack of publicly available, detailed quantitative data from later-phase clinical trials for this compound. In contrast, extensive clinical trial data for the alternatives provide robust evidence of their efficacy in reducing major adverse cardiovascular events, albeit with associated bleeding risks.
Data Presentation
Table 1: Quantitative Performance Data of this compound vs. Alternatives
| Drug/Regimen | Mechanism of Action | Key Efficacy Endpoint | Efficacy Results | Key Safety Endpoint | Safety Results | Clinical Trial(s) |
| This compound | Leukotriene A4 Hydrolase (LTA4H) Inhibitor | Reduction in Leukotriene B4 (LTB4) | Peak reduction of >70% from baseline after 7 days (at doses up to 320mg/day)[1] | Serious Adverse Events | No serious adverse events reported in Phase I/IIa trials.[1][2][3] | Phase I, Phase IIa |
| Aspirin | Cyclooxygenase (COX) Inhibitor | Vascular Mortality (5 weeks) | 9.2% (Streptokinase) vs. 12.0% (Placebo); 9.4% (Aspirin) vs. 11.8% (Placebo) | Bleeds requiring transfusion | No significant increase with aspirin alone.[4][5] | ISIS-2[4][5] |
| Clopidogrel + Aspirin | P2Y12 ADP Receptor Antagonist + COX Inhibitor | Composite of CV death, MI, or stroke | 9.3% vs. 11.4% with Aspirin alone (RR 0.80)[6][7] | Major Bleeding | 3.7% vs. 2.7% with Aspirin alone (RR 1.38)[7] | CURE[6][7] |
| Ticagrelor + Aspirin | P2Y12 ADP Receptor Antagonist + COX Inhibitor | Composite of CV death, MI, or stroke | 9.8% vs. 11.7% with Clopidogrel + Aspirin (HR 0.84) | Major Bleeding (non-CABG related) | 4.5% vs. 3.8% with Clopidogrel + Aspirin (HR 1.19) | PLATO[8] |
Experimental Protocols
This compound Phase I & IIa Trials
-
Phase I: A randomized, double-blind, multi-dose, ascending-dose, placebo-controlled trial involving 40 healthy subjects. Participants were exposed to this compound at doses up to 320mg per day for seven days. The primary objectives were to assess the safety, tolerability, and pharmacokinetics of this compound. A key pharmacodynamic endpoint was the reduction of LTB4 production.[1]
-
Phase IIa: A randomized, double-blind, placebo-controlled trial in patients with a history of myocardial infarction or coronary artery disease. This study aimed to evaluate the effect of this compound on LTB4 production, as well as its pharmacokinetic and safety profiles in a patient population.[2][3][9]
PLATO (Platelet Inhibition and Patient Outcomes) Trial
-
Objective: To compare the efficacy and safety of ticagrelor versus clopidogrel in patients with acute coronary syndrome (ACS).
-
Design: A randomized, double-blind, double-dummy, multicenter trial. 18,624 hospitalized patients with ACS (with or without ST-segment elevation) were randomized to receive either ticagrelor (180 mg loading dose, then 90 mg twice daily) or clopidogrel (300-600 mg loading dose, then 75 mg daily) for 6 to 12 months. All patients also received aspirin.
-
Inclusion Criteria: Hospitalized for ACS with symptom onset within the previous 24 hours.
-
Exclusion Criteria: Contraindications to clopidogrel, fibrinolytic therapy within 24 hours, need for oral anticoagulation, increased risk of bradycardia.[8][10][11]
-
Primary Efficacy Endpoint: Composite of death from vascular causes, myocardial infarction, or stroke.[8]
-
Primary Safety Endpoint: Major bleeding.[10]
CURE (Clopidogrel in Unstable Angina to Prevent Recurrent Events) Trial
-
Objective: To determine the efficacy and safety of adding clopidogrel to aspirin in patients with non-ST-segment elevation ACS.
-
Design: A randomized, double-blind, placebo-controlled trial. 12,562 patients with non-ST-elevation ACS were randomized to receive clopidogrel (300 mg loading dose, then 75 mg daily) or placebo, in addition to aspirin, for 3 to 12 months.[7][12]
-
Inclusion Criteria: Hospitalized within 24 hours of symptom onset for non-ST-elevation ACS.
-
Exclusion Criteria: Contraindications to antiplatelet therapy, high bleeding risk, severe heart failure.[13]
-
Primary Efficacy Endpoint: Composite of death from cardiovascular causes, nonfatal MI, or stroke.[7]
ISIS-2 (Second International Study of Infarct Survival) Trial
-
Objective: To assess the effects of intravenous streptokinase and oral aspirin in patients with suspected acute MI.
-
Design: A 2x2 factorial, randomized, double-blind, placebo-controlled trial. 17,187 patients with suspected acute MI within 24 hours of symptom onset were randomized to receive: 1) intravenous streptokinase, 2) oral aspirin (160 mg/day for one month), 3) both, or 4) neither.[4][5]
-
Inclusion Criteria: Suspected acute MI within 24 hours of symptom onset.
-
Exclusion Criteria: Clear indication for or contraindication to streptokinase or aspirin.[4]
-
Primary Endpoint: Vascular mortality at 5 weeks.[4]
Signaling Pathways and Experimental Workflows
References
- 1. deCODE Announces Positive Topline Results for Phase I Study of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 2. Positive Results from Phase IIa Study Pave Way for Phase IIb Trial of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. ISIS-2 TRIAL - CardiologyTrials.org [cardiologytrials.org]
- 5. Randomised trial of intravenous streptokinase, oral aspirin, both, or neither among 17,187 cases of suspected acute myocardial infarction: ISIS-2. ISIS-2 (Second International Study of Infarct Survival) Collaborative Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gpnotebook.com [gpnotebook.com]
- 7. The Clopidogrel in Unstable Angina to Prevent Recurrent Events Trial Investigators: Effects of Clopidogrel in Addition to Aspirin in Patients With Acute Coronary Syndromes Without ST-Segment Elevation - American College of Cardiology [acc.org]
- 8. rxfiles.ca [rxfiles.ca]
- 9. deCODE Launches Phase II Clinical Testing of this compound for the Prevention of Heart Attack | deCODE genetics [decode.com]
- 10. crd.york.ac.uk [crd.york.ac.uk]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Effects of pretreatment with clopidogrel and aspirin followed by long-term therapy in patients undergoing percutaneous coronary intervention: the PCI-CURE study - American College of Cardiology [acc.org]
Safety Operating Guide
Proper Disposal of DG051: A Step-by-Step Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of DG051, a potent and selective LTA4H (Leukotriene A4 hydrolase) inhibitor. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1]
Immediate Safety and Handling
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemically resistant nitrile gloves |
| Eye Protection | Chemical safety goggles or a face shield |
| Protective Clothing | A lab coat or other protective garment |
| Respiratory Protection | Use in a well-ventilated area or with a respirator if dust or aerosols may be generated. |
Step-by-Step Disposal Protocol
The standard and required procedure for this compound waste is collection and disposal via a licensed hazardous waste management company. On-site chemical treatment or neutralization is not recommended.
Step 1: Waste Identification and Segregation
-
Immediately identify all this compound waste streams. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Reaction residues.
-
Contaminated lab materials (e.g., gloves, weighing paper, pipette tips, absorbent paper).[1]
-
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
Step 2: Container Management
-
Selection: Use only approved, chemically compatible, and leak-proof containers for waste accumulation. If possible, use the original manufacturer's container for solid waste.[1] All containers must have a tightly sealing, screw-on cap.
-
Labeling: As soon as the first item of waste is placed in the container, it must be clearly labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The date when waste was first added.
-
-
Closure: Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors and minimizes the risk of spills.
Step 3: Waste Accumulation and Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the storage area is away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
Secondary containment, such as a lab tray or bin, should be used to capture any potential leaks from the primary container.
Step 4: Disposal of Contaminated Materials
-
Solid Waste: Items such as contaminated gloves, bench paper, and pipette tips should be double-bagged in clear plastic bags and placed in the designated solid hazardous waste container.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.
-
Empty Containers: The original this compound container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing, the container can be disposed of in the regular trash, though institutional policies may vary.
Step 5: Arranging for Final Disposal
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Do not exceed the time or quantity limits for waste accumulation in your SAA as defined by your institution and local regulations.
-
Do not attempt to dispose of this compound down the drain or in the regular trash.
Experimental Workflow Visualization
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling DG051
Handling Unidentified Compounds: Personal Protective Equipment Protocol for DG051
Given that "this compound" does not correspond to a publicly registered chemical, a rigorous risk assessment is mandatory before handling. This guide provides a procedural framework for selecting Personal Protective Equipment (PPE) when dealing with unknown or potent compounds in a drug development setting, ensuring the highest safety standards are met.
A comprehensive safety program is essential when working with hazardous drugs and chemicals.[1] The initial step in any experimental plan involves evaluating the hazards and potential risks associated with the chemicals and laboratory procedures.[2] This assessment is crucial for identifying the necessary controls to mitigate risks to personnel and the environment.[3]
Core Safety Protocol: A Risk-Based Approach
Before any handling of this compound, a thorough risk assessment must be conducted to identify potential hazards.[4][5] Consult the Safety Data Sheet (SDS) if available, as it provides critical information on hazards, handling precautions, and emergency procedures.[2][3][6] In the absence of specific data for this compound, treat it as a substance with a high degree of unknown toxicity.
The risk assessment should consider:
-
Potential Routes of Exposure: Inhalation, skin absorption, ingestion, and injection are all possible routes of exposure.[6]
-
Physical Form of the Substance: Whether this compound is a powder, liquid, or gas will significantly influence the choice of PPE.
-
Experimental Procedures: The specific tasks to be performed, such as weighing, dissolving, or transferring, will determine the potential for generating aerosols, splashes, or dust.
Personal Protective Equipment (PPE) Selection
The selection of PPE is the final line of defense against chemical exposure.[3] For an unknown compound like this compound, a conservative approach is recommended. The following table outlines the minimum recommended PPE for various laboratory operations.
| Operation | Potential Hazard | Minimum Required PPE |
| Storage and Transport | Low risk of exposure | Lab coat, safety glasses, nitrile gloves |
| Weighing and Aliquoting (Solid) | Inhalation of fine particles | Lab coat, safety goggles, double nitrile gloves, N95 respirator (or higher) |
| Handling Solutions (Liquid) | Skin contact, splashes | Chemical-resistant lab coat or gown, safety goggles or face shield, double nitrile gloves |
| High-Energy Operations (e.g., sonicating, vortexing) | Aerosol generation, splashes | Chemical-resistant gown, face shield and goggles, double nitrile gloves, use of a fume hood or biological safety cabinet is mandatory |
Detailed PPE Specifications:
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[7] For tasks with a splash hazard, chemical splash goggles or a face shield worn over safety glasses are necessary.[7][8]
-
Skin and Body Protection: A lab coat should always be worn. For handling hazardous drugs, a disposable gown made of a chemical-resistant material is recommended.[9][10] Closed-toe shoes and long pants are mandatory.[8]
-
Hand Protection: Disposable nitrile gloves (minimum 4 mil thickness) are a standard requirement.[10] For direct handling of this compound, double gloving is recommended. Always inspect gloves for any damage before use and change them immediately after any contact with the substance.[9]
-
Respiratory Protection: The need for respiratory protection depends on the risk of inhaling airborne particles, vapors, or aerosols.[7][9] For handling powders or volatile solutions outside of a primary engineering control (like a fume hood), a NIOSH-approved respirator is required.[11]
Experimental Workflow and PPE Protocol
The following diagram illustrates the decision-making process for selecting and using PPE when handling this compound.
References
- 1. ashp.org [ashp.org]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 5. documents.uow.edu.au [documents.uow.edu.au]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 8. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 9. falseguridad.com [falseguridad.com]
- 10. SOP: Hazardous Drugs | PennEHRS [ehrs.upenn.edu]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
